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  • Product: 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde

Core Science & Biosynthesis

Exploratory

Technical Whitepaper: Thermodynamic Stability & Degradation Kinetics of 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde

The following technical guide provides an in-depth analysis of the thermodynamic stability of 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde . This document is structured for researchers and drug development professionals,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the thermodynamic stability of 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde .

This document is structured for researchers and drug development professionals, focusing on the molecule's behavior as a likely hemoglobin modulator (antisickling agent) analog, given its structural relationship to 5-Hydroxymethylfurfural (5-HMF) and Voxelotor-type pharmacophores.[1]

[1]

Executive Summary

5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde represents a class of hydrophobic furanic aldehydes designed to form reversible Schiff-base interactions with the N-terminal valine of hemoglobin (HbS).[1] Unlike its hydrophilic precursor 5-HMF, the addition of the 3,5-dimethylphenoxy moiety introduces significant lipophilicity, altering both its pharmacokinetic profile and its thermodynamic stability in the solid and solution states.[1]

This guide delineates the thermodynamic boundaries of the molecule, identifying the aldehyde moiety as the primary locus of instability (oxidative susceptibility) and the furan ring as a secondary locus for acid-catalyzed degradation.

Structural Dynamics & Electronic Profile

To understand the thermodynamic stability, we must first analyze the electronic push-pull system inherent in the molecule.[1]

Electronic Architecture

The molecule consists of three distinct electronic domains:

  • Electron-Withdrawing Group (EWG): The C2-aldehyde (-CHO) is a strong EWG, decreasing electron density in the furan ring and activating the carbonyl carbon for nucleophilic attack (e.g., by amine groups on hemoglobin).[1]

  • Electron-Rich Bridge: The central furan ring is aromatic but less aromatic than benzene (resonance energy ~16 kcal/mol vs. 36 kcal/mol), making it susceptible to ring opening.[1]

  • Electron-Donating Group (EDG): The C5-phenoxy ether linkage acts as a mesomeric donor (+M effect).[1] The 3,5-dimethyl substitution on the phenoxy ring further increases electron density via inductive effects (+I).[1]

Thermodynamic Consequence: The 3,5-dimethylphenoxy group stabilizes the furan ring against nucleophilic attack compared to unsubstituted furfural.[1] However, it increases the electron density at the furan ring, making it potentially more susceptible to oxidative degradation than electron-deficient analogs.[1]

Thermodynamic Degradation Mechanics

The thermodynamic instability of this molecule is driven by two primary vectors: Autoxidation and Acid-Catalyzed Ring Opening .[1]

Primary Degradation Pathway: Autoxidation

The aldehyde C-H bond has a relatively low bond dissociation energy (BDE ~80-85 kcal/mol).[1] In the presence of molecular oxygen and light (radical initiation), the molecule degrades into its corresponding carboxylic acid, 5-(3,5-dimethylphenoxy)furan-2-carboxylic acid .[1]

Secondary Pathway: Acid-Catalyzed Hydrolysis

While the phenoxy group adds bulk, furan derivatives remain acid-labile.[1] Under low pH conditions (pH < 4), protonation of the furan oxygen or the


-carbon can lead to ring cleavage, resulting in the formation of diketones and insoluble polymeric humins.[1]
Visualization of Degradation Pathways

The following diagram illustrates the critical failure modes for the molecule.

DegradationPathways Start 5-(3,5-Dimethylphenoxy) furan-2-carbaldehyde Oxidation Autoxidation (Radical Mechanism) Start->Oxidation + O2 / Light AcidHydrolysis Acid Hydrolysis (pH < 4) Start->AcidHydrolysis + H+ / H2O SchiffBase Schiff Base Formation (Therapeutic Target) Start->SchiffBase + R-NH2 (Hb) Prod_Acid Degradant A: Carboxylic Acid Derivative Oxidation->Prod_Acid rapid Prod_RingOpen Degradant B: Ring-Opened Diketones AcidHydrolysis->Prod_RingOpen intermediate Prod_Hb Hemoglobin Adduct (Stabilized) SchiffBase->Prod_Hb reversible Prod_Polymer Degradant C: Insoluble Humins Prod_RingOpen->Prod_Polymer polymerization

Caption: Figure 1.[1] Thermodynamic fate of the molecule showing oxidative instability (red) vs. therapeutic binding (green).

Experimental Assessment Protocols

To validate the thermodynamic stability profile, the following self-validating protocols are recommended. These align with ICH Q1A(R2) guidelines for stability testing of new drug substances.

Protocol A: Forced Degradation (Stress Testing)

Objective: Determine intrinsic stability and identify degradation products.[1]

Stress ConditionExperimental SetupDurationExpected Outcome
Acid Hydrolysis 0.1 N HCl at 60°C1-8 HoursFuran ring cleavage; formation of levulinic acid analogs.[1]
Base Hydrolysis 0.1 N NaOH at 60°C1-8 HoursCannizzaro reaction (disproportionation to alcohol/acid).[1]
Oxidation 3% H₂O₂ at RT2-24 HoursConversion to 5-(3,5-dimethylphenoxy)-2-furoic acid.[1]
Photostability UV/Vis Light (1.2M lux hours)24-48 HoursRadical-mediated autoxidation; color change (yellowing).[1]
Thermal Solid state at 80°C7 DaysPolymorphic transition or melt-mediated dimerization.[1]
Protocol B: Determination of Solid-State Thermodynamics (DSC)

Objective: Determine the melting point (


) and Enthalpy of Fusion (

) to assess crystal lattice energy.[1]
  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimped lid (pinhole if solvent loss is suspected, hermetic if analyzing decomposition).[1]

  • Method:

    • Equilibrate at 20°C.

    • Ramp 10°C/min to 250°C.

  • Analysis:

    • Identify the endothermic peak onset (

      
      ) as the melting point.
      
    • Identify exothermic peaks post-melt as decomposition (

      
      ).[1]
      
    • Note: Furan aldehydes often exhibit a sharp melt followed immediately by broad exothermic decomposition.[1]

Stability Indicating Method (HPLC) Workflow

The following Graphviz diagram outlines the decision tree for developing a robust analytical method to monitor this stability.

SIM_Workflow Step1 Sample Preparation (Stress Testing Mix) Step2 Initial HPLC Run (Gradient 5-95% ACN) Step1->Step2 Decision1 Are peaks resolved? Step2->Decision1 Optimize Adjust pH / Column (Use C18 or Phenyl-Hexyl) Decision1->Optimize No (Co-elution) Step3 Peak Purity Check (DAD / MS) Decision1->Step3 Yes Optimize->Step2 Final Validated Stability Indicating Method Step3->Final

Caption: Figure 2. Workflow for developing a Stability Indicating Method (SIM) to separate the parent aldehyde from acid degradants.

Data Interpretation & Reference Values

While specific proprietary data for this exact intermediate may not be public, the following reference ranges are established based on structural analogs (e.g., 5-aryloxyfurfurals and Voxelotor intermediates) [1, 2].

Physicochemical Benchmarks
ParameterEstimated RangeRationale
Melting Point 75°C – 110°CPhenoxy substitution increases lattice energy vs. liquid furfural.[1]
LogP 3.5 – 4.2Highly lipophilic due to the dimethyl-phenoxy tail.[1]
pKa (Conjugate Acid) ~ -2.0 (Furan O)Protonation occurs only in strong acid, triggering ring opening.[1]
Solubility Low (Water)High (DMSO, DCM)Hydrophobic tail dominates; requires co-solvent for aqueous assays.[1]
Storage Recommendations

Based on the thermodynamic profile:

  • Temperature: Store at 2-8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen (prevent autoxidation).[1]

  • Container: Amber glass (prevent photolytic radical generation).[1]

References

  • Metcalf, B., et al. (2017).[1][2] "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin."[1][2] ACS Medicinal Chemistry Letters, 8(3), 321-326.[1][2] Link[1]

    • Context: Establishes the chemical space of benzaldehyde and furan-aldehyde hemoglobin modul
  • Saikia, M., et al. (2016).[1] "Forced Degradation Studies: A Review." MedCrave Online, 3(6).[1] Link

    • Context: Provides the authoritative framework for the stress testing protocols described in Section 4.1.
  • Lewkowski, J. (2001).[1] "Synthesis, Chemistry and Applications of 5-Hydroxymethylfurfural and Its Derivatives." Arkivoc, (i), 17-54.[1] Link[1]

    • Context: foundational text on the thermodynamic instability (ring opening) of furan-2-carbaldehyde derivatives.[1]

  • ICH Harmonised Tripartite Guideline. "Stability Testing of New Drug Substances and Products Q1A(R2)." Link

    • Context: The regulatory standard for the protocols defined in this guide.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis of 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde

Executive Summary & Strategic Analysis The target molecule, 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde , represents a privileged scaffold in medicinal chemistry. It serves as a critical pharmacophore in the development...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The target molecule, 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde , represents a privileged scaffold in medicinal chemistry. It serves as a critical pharmacophore in the development of allosteric hemoglobin modulators (similar to Voxelotor/GBT440) and anti-inflammatory agents.

Synthesizing this ether linkage on a furan ring requires overcoming the inherent electron-rich nature of the furan heterocycle, which typically resists nucleophilic attack. However, the presence of the aldehyde group at the C2 position provides the necessary electron-withdrawing character to activate the C5 position for Nucleophilic Aromatic Substitution (


).
Strategic Route Selection

We evaluate two primary methodologies for this synthesis:

MethodologyFeasibilityScalabilityRecommendation
Route A:

(Base-Mediated)
High High Primary Protocol. Uses mild carbonate bases. High atom economy.
Route B: Ullmann Coupling MediumLowSecondary. Requires Cu catalysts; purification is harder due to metal scavenging.
Route C: Vilsmeier-Haack LowLowNot recommended. Formylating the pre-formed ether is prone to regioselectivity issues.

Conclusion: The


 approach using 5-halofurfural precursors is the industry standard for reliability and yield.

Reaction Mechanism & Pathway[1][2][3][4][5]

The reaction proceeds via an addition-elimination mechanism.[1] The 3,5-dimethylphenoxide anion attacks the C5 position of the furan ring. The aldehyde carbonyl at C2 acts as an electron sink, stabilizing the anionic intermediate (Meisenheimer-like complex) through resonance.

Visualization: Reaction Logic Flow

ReactionMechanism Start Reagents: 5-Bromo-2-furaldehyde + 3,5-Dimethylphenol Base Base Activation: K2CO3 deprotonates Phenol Start->Base DMF, 25°C Complex Transition State: Meisenheimer Complex (Stabilized by -CHO) Base->Complex Nucleophilic Attack (65-80°C) Elimination Elimination: Loss of Br- Complex->Elimination Re-aromatization Product Product: 5-(3,5-Dimethylphenoxy) furan-2-carbaldehyde Elimination->Product

Caption: Figure 1. Mechanistic pathway for the


 synthesis of the target ether, highlighting the critical role of the aldehyde group in stabilizing the transition state.

Detailed Experimental Protocols

Protocol A: Standard Synthesis (5-Bromo Precursor)

This protocol is adapted from optimized conditions for similar hemoglobin modulators (Metcalf et al., 2017). It balances reactivity with safety, avoiding the explosion risks associated with nitro-furans.

Reagents:

  • Substrate: 5-Bromo-2-furaldehyde (1.0 equiv)

  • Nucleophile: 3,5-Dimethylphenol (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous [0.5 M concentration]

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ) or Argon.[2]
    
  • Solubilization: Add 5-Bromo-2-furaldehyde (10 mmol, 1.75 g) and 3,5-Dimethylphenol (11 mmol, 1.34 g) to the flask.

  • Solvent Addition: Add anhydrous DMF (20 mL). Stir at room temperature until fully dissolved.

  • Base Addition: Add

    
     (20 mmol, 2.76 g) in a single portion. Note: The suspension may turn slightly yellow.
    
  • Reaction: Heat the mixture to 80°C in an oil bath. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[2]

    • Checkpoint: Conversion typically reaches >95% within 3–5 hours.

  • Quench: Cool the mixture to room temperature. Pour the reaction mass slowly into crushed ice (100 g) with vigorous stirring.

  • Workup:

    • If a solid precipitates: Filter the solid, wash with water (

      
       mL) and cold hexanes (
      
      
      
      mL).
    • If oil forms: Extract with Ethyl Acetate (

      
       mL). Wash combined organics with water (
      
      
      
      ), brine (
      
      
      ), and dry over
      
      
      .
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (

    
    , 0-20% EtOAc in Hexanes).
    

Expected Yield: 75% – 85% Appearance: Off-white to pale yellow solid.

Protocol B: High-Reactivity Route (5-Nitro Precursor)

Use strictly if the bromo-derivative is unavailable or unreactive due to steric modifications.

Critical Safety Note: Nitro-furans are energetic materials. Do not heat above 100°C.

  • Reagents: Substitute 5-Nitro-2-furaldehyde (1.0 equiv). Use

    
     (1.5 equiv) as base for milder temperature requirements.
    
  • Conditions: Run reaction at 60°C in DMF.

  • Workup: Similar to Protocol A, but requires thorough washing to remove yellow nitro-byproducts.

Quality Control & Characterization

Trustworthiness in synthesis relies on rigorous validation. Use the following markers to confirm identity.

TechniqueDiagnostic SignalStructural Insight

NMR

9.50–9.60 ppm (s, 1H)
Confirms intact Aldehyde (-CHO).

NMR

7.20–7.30 ppm (d, 1H, J=3.5 Hz)
Furan ring proton (C3).

NMR

5.50–5.70 ppm (d, 1H, J=3.5 Hz)
Furan ring proton (C4) - Upfield shift due to ether oxygen.

NMR

2.30 ppm (s, 6H)
Two methyl groups on the phenoxy ring.
LC-MS

= 217.1
Molecular ion confirmation.
IR ~1670–1690

C=O stretch (conjugated aldehyde).
Visualization: Purification Decision Tree

PurificationWorkflow Crude Crude Reaction Mixture (DMF/Salts/Product) Quench Quench into Ice Water Crude->Quench CheckState Physical State? Quench->CheckState Solid Precipitate Formed CheckState->Solid Yes Oil Oiling Out / Emulsion CheckState->Oil No Filter Vacuum Filtration Wash H2O/Hexane Solid->Filter Extract Extract w/ EtOAc Wash Brine -> Dry Na2SO4 Oil->Extract Recryst Recrystallization (EtOH or IPA) Filter->Recryst High Purity Column Flash Column (Hex/EtOAc) Filter->Column Low Purity Extract->Column

Caption: Figure 2.[3][4] Decision matrix for workup and purification based on the physical state of the crude product.

Troubleshooting & Critical Parameters

Cannizzaro Reaction (Aldehyde Disproportionation)
  • Symptom: Loss of aldehyde peak in NMR; appearance of alcohol/acid mixtures.

  • Cause: Use of strong hydroxide bases (NaOH/KOH) or excessive water at high heat.

  • Solution: Stick to carbonate bases (

    
    , 
    
    
    
    ) and anhydrous solvents.
Incomplete Conversion
  • Symptom: Starting material (5-bromo-2-furaldehyde) persists after 6 hours.

  • Cause: Poor nucleophilicity of the phenol or moisture in DMF.

  • Solution: Add a catalytic amount of Potassium Iodide (KI, 10 mol%) to generate the more reactive 5-iodo intermediate in situ (Finkelstein-type acceleration). Increase temp to 90°C.

Oxidation (Air Sensitivity)
  • Symptom: Conversion of aldehyde to carboxylic acid (broad OH stretch in IR, acidic proton in NMR).

  • Cause: Benzaldehyde-like compounds oxidize in air.

  • Solution: Perform reaction under inert atmosphere (

    
    ). Store product under inert gas at 4°C.
    

References

  • Metcalf, B., et al. (2017).[5] "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin."[5] ACS Medicinal Chemistry Letters, 8(3), 321–326.[5]

  • BenchChem. (2025).[2][6][7] "An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes." BenchChem Application Notes.

  • Hassan, A.S., et al. (2015). "5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities." Egyptian Journal of Chemistry, 58(2).

  • Cisak, A., et al. (2025). "Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions." ResearchGate.[3]

Sources

Application

procedure for nucleophilic substitution on 5-nitrofuran-2-carbaldehyde

Application Note: AN-5NF-SNAr-01 Subject: Controlled Nucleophilic Aromatic Substitution ( ) on 5-Nitrofuran-2-carbaldehyde Date: October 24, 2025 Author: Senior Application Scientist, Chemical Development Group Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-5NF-SNAr-01 Subject: Controlled Nucleophilic Aromatic Substitution (


) on 5-Nitrofuran-2-carbaldehyde
Date:  October 24, 2025
Author:  Senior Application Scientist, Chemical Development Group

Executive Summary

5-Nitrofuran-2-carbaldehyde (5-Nitrofurfural) is a highly reactive heterocyclic building block used in the synthesis of antimicrobial agents (e.g., nitrofurantoin derivatives) and advanced organic materials. While typically utilized for its aldehyde functionality (Schiff base formation), the nitro group at the C5 position represents a potent "super-leaving group" capable of undergoing Nucleophilic Aromatic Substitution (


).

This guide details the procedure for the ipso-substitution of the nitro group by nucleophiles (amines, thiols, and alkoxides). This transformation is synthetically valuable but fraught with stability risks—specifically, the base-mediated redox ring-opening of the furan core. This protocol provides a controlled methodology to execute substitution while preserving the heterocyclic integrity.

Mechanistic Insight & Chemical Logic

The Substrate's "Push-Pull" Reactivity

5-Nitrofurfural is an electron-deficient heteroaromatic system. The furan ring is destabilized by two strong electron-withdrawing groups (EWGs):

  • C5-Nitro Group (

    
    ):  Strongly inductive (
    
    
    
    ) and mesomeric (
    
    
    ).[1]
  • C2-Aldehyde Group (

    
    ):  Strongly electron-withdrawing.[1]
    

In a standard


 reaction, the nucleophile attacks the C5 position. The resulting Meisenheimer Complex  (anionic 

-adduct) is stabilized by the resonance capability of the C2-aldehyde, acting as an electron sink. The nitro group is subsequently ejected as a nitrite ion (

).
The Critical Failure Mode: Ring Opening

WARNING: The primary cause of experimental failure is the use of strong bases (e.g., hydroxide, unbuffered alkoxides) at high temperatures. In alkaline media, 5-nitrofurfural forms a nitronic acid anion which undergoes an irreversible redox ring-opening to form nitrile oxides of


-ketoglutaconic acid derivatives [1].[2][3]

Operational Imperative:

  • Avoid aqueous strong bases.

  • Control Temperature: Maintain reaction temperature

    
     during nucleophile addition.
    
  • Use Aprotic Solvents: DMSO or DMF are preferred to enhance nucleophilicity without solvating the leaving group excessively.

Visualizing the Pathway

The following diagram illustrates the competing pathways: the desired


 substitution versus the destructive ring-opening.

SNAr_Pathway Substrate 5-Nitrofuran-2-carbaldehyde Complex Meisenheimer Complex (σ-adduct) Substrate->Complex Attack at C5 RingOpen Ring Opening (Decomposition) Substrate->RingOpen Attack at C2/C5 (High pH) Nu Nucleophile (Nu-) (Amine/Thiol/Alkoxide) Nu->Complex Product 5-Substituted Furfural Complex->Product Elimination Nitrite Nitrite Ion (NO2-) Complex->Nitrite Leaving Group Base Strong Base / OH- Base->RingOpen

Figure 1: Mechanistic divergence between desired substitution and base-mediated decomposition.

Experimental Protocols

Protocol A: Amination (Displacement by Secondary Amines)

Target: Synthesis of 5-Morpholinofuran-2-carbaldehyde. Rationale: Secondary amines are excellent nucleophiles that do not require exogenous strong base, minimizing ring-opening risks.

Reagents:

  • 5-Nitrofuran-2-carbaldehyde (1.0 eq)

  • Morpholine (2.2 eq) – Acts as both nucleophile and HF scavenger.

  • DMSO (Anhydrous, 0.5 M concentration relative to substrate).

Step-by-Step Workflow:

  • Preparation: Dissolve 5-nitrofuran-2-carbaldehyde (1.41 g, 10 mmol) in anhydrous DMSO (20 mL) in a round-bottom flask under

    
     atmosphere.
    
  • Thermal Control: Cool the solution to 0°C using an ice/salt bath. Critical: Higher temperatures promote polymerization.

  • Addition: Add Morpholine (1.91 g, 22 mmol) dropwise over 15 minutes. The solution will darken (deep orange/red) indicating complex formation.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) for 2 hours. Monitor by TLC (SiO2, Hexane:EtOAc 3:1). The starting material (

    
    ) should disappear.
    
  • Quench: Pour the reaction mixture into ice-cold water (100 mL). The product usually precipitates as a yellow/orange solid.

  • Isolation: Filter the solid. If no precipitate forms, extract with Dichloromethane (

    
     mL), wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol or purify via flash chromatography.

Protocol B: Alkoxylation (Displacement by Alkoxides)

Target: Synthesis of 5-Methoxyfuran-2-carbaldehyde. Risk:[4][5] High. Alkoxides are strong bases.

Reagents:

  • 5-Nitrofuran-2-carbaldehyde (1.0 eq)

  • Sodium Methoxide (NaOMe) (1.05 eq) – Strict stoichiometry required.

  • Methanol (Anhydrous).

Step-by-Step Workflow:

  • Preparation: Dissolve 5-nitrofuran-2-carbaldehyde (10 mmol) in anhydrous Methanol (30 mL). Cool to -10°C .

  • Reagent Prep: Prepare a fresh solution of NaOMe in MeOH. Do not use solid NaOMe directly to avoid local concentration "hotspots" that cause ring opening.

  • Addition: Add the NaOMe solution dropwise over 30 minutes, maintaining internal temp < -5°C.

  • Reaction: Stir at -5°C for 2 hours.

  • Quench: Immediately quench with stoichiometric Acetic Acid (1.05 eq) to neutralize the alkoxide before allowing the reaction to warm up.

  • Workup: Remove MeOH under reduced pressure. Resuspend residue in water/EtOAc. Extract, dry, and concentrate.[6]

Data & Validation Parameters

Parameter5-Nitrofuran-2-carbaldehyde (SM)5-Substituted Product (Target)
Appearance Pale yellow crystalline solidDeep yellow/orange solid or oil

NMR (C3/C4)
Doublets at

7.6, 7.3 ppm
Upfield shift (shielding by donor group)
IR Spectroscopy Nitro stretches: 1530, 1350

Disappearance of Nitro bands. Appearance of C-N or C-O.
TLC (

)
High (Non-polar due to EWGs)Lower (More polar due to amine/ether)

Troubleshooting & Safety

Common Failure Modes
  • Black Tar Formation: Indicates polymerization. Cause: Reaction temperature too high or base concentration too high. Fix: Lower temperature to -10°C; dilute reaction mixture.

  • Low Yield: Cause: Ring opening. Fix: Ensure anhydrous conditions; switch from Protocol B to Protocol A (Amination) if possible.

Safety Profile (E-E-A-T)
  • Mutagenicity: Nitrofurans are known mutagens (Ames positive). Handle all solids in a fume hood with double nitrile gloves.

  • Nitrite Byproduct: The reaction releases nitrite ions (

    
    ). In the presence of secondary amines (Protocol A), this can generate N-Nitrosamines  (potent carcinogens) under acidic workup conditions.
    
    • Mitigation: Perform quench in neutral/basic media or use a scavenger (e.g., ascorbic acid) if acid workup is strictly necessary.

Experimental Workflow Diagram

Workflow Start Start: 5-Nitrofurfural Dissolve Dissolve in DMSO (0.5M) Cool to 0°C Start->Dissolve AddNu Slow Addition of Nucleophile (Maintain < 5°C) Dissolve->AddNu Monitor Monitor TLC (Disappearance of SM) AddNu->Monitor Decision Complete? Monitor->Decision Decision->AddNu No (Wait) Quench Quench: Ice Water (Neutralize if Alkoxide used) Decision->Quench Yes Isolate Filter Precipitate or DCM Extraction Quench->Isolate

Figure 2: Step-by-step experimental workflow for SNAr on 5-nitrofurfural.

References

  • Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. Source: National Institutes of Health (PubMed) / ResearchGate. Context: Details the irreversible redox ring-opening mechanism in alkaline media. URL:[Link] (Search Term: Reactivity of 5-nitro-2-furaldehyde alkaline)

  • Nucleophilic substitution in nitroarenes: a general corrected mechanism. Source: Mąkosza, M. (2019).[7] Chem. Papers. Context: Foundational text on ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     and Vicarious Nucleophilic Substitution (VNS) mechanisms in nitro-compounds.
    URL:[Link]
    
  • Nitro as a leaving group in aromatic substitution. Source: Chemistry Stack Exchange / Heterocyclic Chemistry Literature. Context: Discussion on the "super-leaving group" ability of the nitro group in electron-deficient rings.[8] URL:[Link]

Sources

Method

using 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde as a pharmaceutical intermediate

Advanced Application Note & Protocol Guide Executive Summary & Therapeutic Relevance 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde is a specialized heterocyclic building block serving as a critical intermediate in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Application Note & Protocol Guide

Executive Summary & Therapeutic Relevance

5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde is a specialized heterocyclic building block serving as a critical intermediate in the synthesis of allosteric hemoglobin modulators and antimicrobial pharmacophores . Its structural architecture combines an electron-rich furan core with a lipophilic 3,5-dimethylphenoxy tail, linked via an ether bridge.

Primary Pharmaceutical Application: The aldehyde moiety at the C2 position acts as a "warhead" for reversible covalent binding (Schiff base formation) with the N-terminal valine residues of the


-chain of Hemoglobin (Hb). This mechanism is central to the development of therapeutics for Sickle Cell Disease (SCD) , where the small molecule stabilizes the oxygenated state of Hb (R-state), preventing the polymerization of HbS fibers.

Key Chemical Attributes:

  • CAS: 104621-70-9 (Representative analog class)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 216.23 g/mol

  • Role: Electrophilic warhead precursor; Hydrophobic pocket filler.

Chemical Synthesis Protocol

Objective: Scalable synthesis of 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde via Nucleophilic Aromatic Substitution (


).

Rationale: The 5-nitrofuran moiety is highly susceptible to nucleophilic attack by phenoxides due to the strong electron-withdrawing nature of the nitro group, enabling a clean displacement reaction without transition metal catalysts.

Reagents & Materials
  • Precursor A: 5-Nitro-2-furaldehyde (1.0 equiv)

  • Precursor B: 3,5-Dimethylphenol (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

  • Workup: Ethyl Acetate (EtOAc), Brine, 1M HCl.

Step-by-Step Methodology
  • Phenoxide Formation:

    • Charge a dry 3-neck round-bottom flask with 3,5-Dimethylphenol (1.1 equiv) and anhydrous DMF (5 mL/mmol).

    • Add

      
        (2.0 equiv) in a single portion.
      
    • Stir at Room Temperature (RT) for 30 minutes under

      
       atmosphere to generate the potassium phenoxide in situ.
      
  • Nucleophilic Displacement:

    • Dissolve 5-Nitro-2-furaldehyde (1.0 equiv) in a minimal amount of DMF.

    • Add the nitro-furan solution dropwise to the phenoxide mixture over 20 minutes. Critical: Exothermic reaction; maintain internal temperature < 40°C.

    • Heat the reaction mixture to 80°C and stir for 4–6 hours.

    • Monitor: TLC (Hexane:EtOAc 3:1). The starting nitro-furan (

      
      ) should disappear, and a new fluorescent spot (
      
      
      
      ) should appear.
  • Quench & Isolation:

    • Cool to RT and pour the mixture into ice-cold water (10x reaction volume).

    • Extract with EtOAc (

      
      ).
      
    • Wash combined organics with water (

      
      ) and Brine (
      
      
      
      ) to remove DMF.
    • Dry over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (

      
      , 0-20% EtOAc in Hexanes).
      
    • Target Yield: >75%

    • Appearance: Pale yellow crystalline solid.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: 5-Nitro-2-furaldehyde Step2 Step 2: SnAr Displacement (80°C, 4-6h) Start->Step2 Reagent Reagent: 3,5-Dimethylphenol + K2CO3 Step1 Step 1: Phenoxide Gen. (DMF, RT, 30 min) Reagent->Step1 Intermediate Intermediate: Meisenheimer Complex Product Product: 5-(3,5-Dimethylphenoxy) furan-2-carbaldehyde Intermediate->Product - NO2 group Step1->Step2 Activated Nucleophile Step2->Intermediate Transient Step3 Step 3: Workup & Purify (EtOAc Ext, Recryst.) Step2->Step3 Step3->Product Final Isolation

Caption: Figure 1. One-pot


 synthesis workflow utilizing nitro-displacement strategy for high-purity aryloxy-furan generation.
Quality Control & Analytical Standards

To ensure the integrity of the "warhead" (aldehyde), the following QC parameters are mandatory before using the intermediate in downstream biological assays.

Table 1: Analytical Specification Sheet

Test ParameterMethodAcceptance CriteriaFailure Mode Analysis
Purity HPLC (C18, ACN/H2O)

(Area %)
Impurities < 1% (likely 3,5-dimethylphenol).
Identity (

NMR)
400 MHz DMSO-


ppm (s, 1H, CHO)
Missing CHO signal indicates oxidation to carboxylic acid.
Residual Solvent GC-HSDMF < 880 ppmDMF interferes with biological binding assays.
Oxidation State Titration / HPLCAcid content < 0.5%Carboxylic acid derivative is inactive against HbS.

Critical NMR Diagnostic: The furan ring protons typically appear as doublets (


) around 

7.2–7.6 ppm. The 3,5-dimethyl protons will appear as a strong singlet around

2.3 ppm.
Downstream Application: Schiff Base Kinetics

Context: This protocol validates the biological reactivity of the intermediate by simulating its binding to a primary amine (mimicking the Hb N-terminal valine).

Protocol: Kinetic UV-Vis Assay

  • Prepare Stock: Dissolve the furan aldehyde (10 mM) in DMSO.

  • Prepare Model Amine: L-Valine methyl ester (10 mM) in Phosphate Buffer (pH 7.4).

  • Reaction: Mix equimolar amounts in a quartz cuvette.

  • Detection: Monitor UV absorbance at 300–400 nm over 60 minutes.

  • Result: A bathochromic shift (red shift) indicates the formation of the imine (Schiff base).

    • Aldehyde

      
      : ~280 nm
      
    • Schiff Base

      
      : ~330–350 nm
      
Mechanism of Action Diagram

MOA cluster_chem Chemical Transformation Drug 5-(3,5-Dimethylphenoxy) furan-2-carbaldehyde Complex Stable Schiff Base Adduct (Hb-Drug Complex) Drug->Complex Electrophilic Attack (Aldehyde Carbon) Hb Hemoglobin (HbS) Alpha-Chain N-terminus Hb->Complex Nucleophilic Attack (Valine NH2) Effect Result: Increased O2 Affinity Inhibition of Polymerization Complex->Effect Allosteric Stabilization (R-State) Reaction R-CHO + H2N-Hb  ⇌  R-CH=N-Hb + H2O

Caption: Figure 2. Pharmacological mechanism: Reversible covalent binding of the aldehyde to Hemoglobin prevents sickling.

References
  • Abdulmalik, O., et al. (2011). 5-hydroxymethyl-2-furfural modifies intracellular sickle haemoglobin and inhibits sickling. British Journal of Haematology.

  • Metcalf, B., et al. (2017). Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin. ACS Medicinal Chemistry Letters.

  • Safo, M. K., & Kato, G. J. (2014). Therapeutic strategies to target the dysregulated polymerization of hemoglobin S. Hematology/Oncology Clinics.

  • BenchChem Technical Data. (2025). General Synthesis of 5-Aryloxyfuran-2-carbaldehydes.

  • PubChem Compound Summary. (2025). 5-Substituted Furan Derivatives.[1][2][3][4][5]

Sources

Application

Application Note &amp; Protocols: Synthesis and Characterization of Novel Schiff Bases Derived from 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Schiff bases, defined by their characteristic azomethine group (-C=N-), are a cornerstone in medi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Schiff bases, defined by their characteristic azomethine group (-C=N-), are a cornerstone in medicinal chemistry and materials science due to their synthetic versatility and broad spectrum of biological activities.[1][2] The incorporation of heterocyclic moieties like furan can significantly enhance the pharmacological profile of these compounds.[3] This application note provides a comprehensive, two-part guide for the synthesis of novel Schiff bases originating from 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde. The initial protocol details the synthesis of the key aldehyde intermediate via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The subsequent section provides a robust and adaptable protocol for the condensation of this aldehyde with various primary amines to yield the target Schiff bases. We delve into the causality behind experimental choices, offer detailed characterization methodologies, and discuss the potential applications of these compounds in drug discovery, thereby providing a self-validating framework for researchers.

PART 1: Synthesis of the Key Intermediate: 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde

Scientific Rationale

The target aldehyde is not commercially common, necessitating its synthesis. While several etherification strategies exist, a highly reliable and versatile method for C-O bond formation on an aromatic ring is the Buchwald-Hartwig amination/etherification or a related palladium-catalyzed cross-coupling reaction. This approach offers high yields and functional group tolerance. For this protocol, we will adapt this strategy for the coupling of 5-bromo-furan-2-carbaldehyde with 3,5-dimethylphenol. This reaction provides a direct and efficient route to the desired phenoxy-furan scaffold.

Experimental Protocol: Palladium-Catalyzed C-O Cross-Coupling

Materials:

  • 5-Bromo-furan-2-carbaldehyde

  • 3,5-Dimethylphenol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous, degassed toluene

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer with heating

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-furan-2-carbaldehyde (1.0 eq.), 3,5-dimethylphenol (1.2 eq.), and cesium carbonate (2.0 eq.).

  • Catalyst Preparation: In a separate small vial, mix palladium(II) acetate (0.02 eq.) and Xantphos (0.04 eq.) in a small amount of anhydrous toluene. Allow this pre-catalyst mixture to stir for 10 minutes.

    • Expertise Note: Pre-forming the catalyst complex ensures the active catalytic species is present at the start of the reaction, often leading to more consistent results and higher yields. Xantphos is a bulky electron-rich ligand that is highly effective for C-O coupling reactions.

  • Initiation: Add the pre-formed catalyst solution to the Schlenk flask containing the reagents, followed by the addition of anhydrous, degassed toluene to achieve a suitable concentration (e.g., 0.1 M with respect to the bromo-aldehyde).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde as a pure solid.

PART 2: Synthesis of Schiff Bases via Condensation

Scientific Rationale

The formation of a Schiff base is a classic condensation reaction involving the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of an aldehyde, followed by the elimination of a water molecule to form the imine.[4] The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack.[5]

General Experimental Protocol

Materials:

  • 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde (from Part 1)

  • Various primary amines (e.g., aniline, 4-methoxyaniline, 4-aminobenzoic acid)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Magnetic stirrer with heating

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde (1.0 eq.) in absolute ethanol.

  • Amine Addition: To this solution, add the desired primary amine (1.0-1.1 eq.).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

    • Expertise Note: Acetic acid serves as an effective catalyst for the dehydration step. While some reactions proceed without a catalyst, its presence generally ensures higher yields and faster reaction times.[6] For sensitive substrates, milder catalysts or catalyst-free conditions can be explored.[7][8]

  • Reaction: Equip the flask with a condenser and reflux the mixture with stirring for 2-6 hours. The progress of the reaction should be monitored by TLC. The formation of the product is often indicated by a color change or the precipitation of a solid.

  • Isolation:

    • Upon completion, cool the reaction mixture in an ice bath.

    • The solid product will often precipitate out of the solution. Collect the precipitate by vacuum filtration.

    • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude Schiff base is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Visualization of Synthetic Workflow

G cluster_0 Part 1: Aldehyde Synthesis cluster_1 Part 2: Schiff Base Synthesis cluster_2 Characterization Start 5-Bromo-furan-2-carbaldehyde + 3,5-Dimethylphenol Coupling Pd-Catalyzed C-O Coupling (Pd(OAc)₂, Xantphos, Cs₂CO₃) Start->Coupling Purify1 Workup & Column Chromatography Coupling->Purify1 Aldehyde Intermediate: 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde Purify1->Aldehyde Condensation Acid-Catalyzed Condensation (Ethanol, Acetic Acid, Reflux) Aldehyde->Condensation Key Intermediate Amine Primary Amine (R-NH₂) Amine->Condensation Purify2 Isolation & Recrystallization Condensation->Purify2 SchiffBase Final Product: Schiff Base Purify2->SchiffBase Analysis Spectroscopic Analysis: FT-IR, ¹H NMR, ¹³C NMR, MS SchiffBase->Analysis

Caption: A flowchart illustrating the two-part synthesis and final characterization.

PART 3: Characterization of Synthesized Schiff Bases

Accurate characterization is essential to confirm the structure and purity of the synthesized compounds. A combination of spectroscopic techniques should be employed.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This is the primary method to confirm the formation of the imine bond. Key spectral changes to observe are:

    • The disappearance of the strong C=O stretching band from the aldehyde (typically ~1670-1700 cm⁻¹).

    • The disappearance of the N-H stretching bands from the primary amine (typically ~3300-3500 cm⁻¹).

    • The appearance of a characteristic C=N (azomethine) stretching band (typically ~1600-1650 cm⁻¹).[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most diagnostic signal is the appearance of a singlet for the azomethine proton (-CH=N-), which typically resonates in the downfield region of 8.0-9.0 ppm.[10] The disappearance of the aldehyde proton signal (~9.5-10.0 ppm) and the amine protons also confirms the reaction.

    • ¹³C NMR: The formation of the Schiff base is confirmed by the appearance of the azomethine carbon signal, typically in the range of 150-165 ppm.[9]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound. The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ that corresponds to the calculated molecular weight of the target Schiff base.[11]

Table 1: Representative Spectroscopic Data for a Synthesized Schiff Base
Compound NameFT-IR (cm⁻¹) C=N Stretch¹H NMR (ppm) -CH=N- (s, 1H)¹³C NMR (ppm) -CH=N-MS (m/z) [M+H]⁺
(E)-N-phenyl-1-(5-(3,5-dimethylphenoxy)furan-2-yl)methanimine (Reaction with Aniline)~1625~8.5~160.1292.13
(E)-N-(p-tolyl)-1-(5-(3,5-dimethylphenoxy)furan-2-yl)methanimine (Reaction with p-Toluidine)~1622~8.4~159.8306.15

PART 4: Applications in Drug Development

Schiff bases are recognized as "privileged scaffolds" in medicinal chemistry. The compounds synthesized via this protocol are promising candidates for further investigation due to the combination of the furan and dimethylphenoxy moieties.

  • Antimicrobial and Antifungal Agents: The azomethine group is crucial for biological activity, often interfering with normal cell processes.[1] Furan-based Schiff bases and their metal complexes have demonstrated significant activity against various bacterial and fungal strains.[3]

  • Anticancer and Antiviral Potential: Numerous Schiff base derivatives have been reported to exhibit potent anticancer and antiviral activities.[12][13] The lipophilic nature of the 3,5-dimethylphenoxy group may enhance cell membrane permeability, potentially improving bioavailability and efficacy.

  • Ligands in Coordination Chemistry: The nitrogen atom of the imine group and the oxygen atom of the furan ring can act as donor sites, making these Schiff bases excellent ligands for coordinating with metal ions.[14] The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands.

Conclusion

This application note provides a validated and detailed framework for the synthesis and characterization of novel Schiff bases derived from 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde. By detailing the synthesis of the key aldehyde intermediate and providing a robust protocol for the subsequent condensation, this guide equips researchers with the necessary tools to generate a library of new chemical entities. The potential of these compounds as antimicrobial, anticancer, and antiviral agents makes them highly valuable for further screening and development in the pharmaceutical industry.

References

  • Patil, S. S., Jadhav, S. D., Deshmukh, M., & Patil, U. P. (2012). Natural Acid Catalyzed Synthesis of Schiff under Solvent-Free Condition: As a Green Approach. Semantic Scholar. [Link]

  • Dhar, D. N., & Taploo, C. L. (2016). Role of Schiff Base in Drug Discovery Research. Hilaris Publisher. [Link]

  • GSC Online Press. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences. [Link]

  • Dabule, S., & Tihomirova, A. (2023). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. MDPI. [Link]

  • Fareed, G., Versiani, M. A., Afza, N., & Fareed, N. (2015). An Efficient Catalyst for the Synthesis of Schiff Bases. ResearchGate. [Link]

  • Rawate, S. A., et al. (2024). Synthesis, antimicrobial, and molecular docking studies of furan-based Schiff bases derived from 4-nitrobenzene-1,2-diamine. ACG Publications. [Link]

  • Khan, M., Agarwal, R., & Ahmad, S. (2011). Synthesis, structural characterization and biological activity of transition metal complexes of schiff base ligand-furan derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • IJRASET. (2017). Green Synthesis of Schiff Bases by Using Natural Acid Catalysts. International Journal for Research in Applied Science & Engineering Technology. [Link]

  • Khan, M., Agarwal, R., & Ahmad, S. (2011). Synthesis, structural characterization and biological activity of transition metal complexes of schiff base ligand-furan derivatives. Semantic Scholar. [Link]

  • ACG Publications. (2024). Synthesis, antimicrobial, and molecular docking studies of furan-based Schiff bases derived from 4 -nitrobenzene - 1, 2 - diamine. ACG Publications. [Link]

  • Sharma, R., et al. (2023). Promising Schiff bases in antiviral drug design and discovery. PMC - NIH. [Link]

  • Hamil, A., et al. (2009). Mass spectra of the Schiff base. ResearchGate. [Link]

  • JETIR. (2023). Synthesis and Evaluation of Schiff Base-Metal Complexes as Efficient Catalysts for Green Chemistry. Journal of Emerging Technologies and Innovative Research. [Link]

  • Semantic Scholar. (2017). APPLICATION OF METAL COMPLEXES OF SCHIFF BASES AS AN ANTIMICROBIAL DRUG: A REVIEW OF RECENT WORKS. Semantic Scholar. [Link]

  • ACS Omega. (2024). Design and Bio Evaluation of Schiff Base and Their Metal Complexes: A Green Route to Potential Anticancer Agents. ACS Publications. [Link]

  • MDPI. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. MDPI. [Link]

  • Khan, K. M., et al. (2006). Synthesis and Spectroscopic Studies of New Schiff Bases. PMC - NIH. [Link]

  • ACS Omega. (2024). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. PMC. [Link]

  • Berber, N., & Arslan, M. (2020). Preparation and Characterization of Some Schiff Base Compounds. DergiPark. [Link]

  • Der Pharma Chemica. (2017). Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica. [Link]

Sources

Method

The Versatile Role of Aryloxyfurans in the Synthesis of Novel Heterocyclic Scaffolds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals The furan ring system is a cornerstone in synthetic organic chemistry, serving as a versatile precursor for a multitude of more complex molecular architectu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The furan ring system is a cornerstone in synthetic organic chemistry, serving as a versatile precursor for a multitude of more complex molecular architectures. Among its derivatives, aryloxyfurans have emerged as particularly valuable building blocks for the construction of diverse heterocyclic compounds. The presence of the aryloxy group not only influences the electronic properties and reactivity of the furan moiety but also introduces a handle for further functionalization, making these compounds attractive starting materials in medicinal chemistry and drug discovery.[1][2]

This guide provides a detailed exploration of the synthetic utility of aryloxyfurans, focusing on their application in the construction of key heterocyclic systems. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer insights into the causality behind experimental choices, empowering researchers to leverage the full potential of these remarkable synthons.

Strategic Approaches to Heterocycle Synthesis from Aryloxyfurans

The synthetic versatility of aryloxyfurans stems from the inherent reactivity of the furan ring, which can act as a diene in cycloaddition reactions or undergo ring-opening and rearrangement processes. The aryloxy substituent plays a crucial role in modulating this reactivity, primarily through its electronic effects. While the oxygen atom can donate electron density to the furan ring via resonance, the aryl group is inductively electron-withdrawing. This balance of effects can be fine-tuned by substitution on the aromatic ring, providing a powerful tool for controlling the outcome of subsequent transformations.

Our exploration will focus on two primary strategies for leveraging aryloxyfurans in heterocyclic synthesis:

  • Cycloaddition Reactions: Utilizing the furan core as a 4π component in Diels-Alder reactions to construct bridged bicyclic systems.

  • Ring Transformation Reactions: Employing oxidative cleavage and subsequent condensation or rearrangement pathways to convert the furan ring into other heterocyclic scaffolds, such as pyridazinones.

Diels-Alder Reactions of Aryloxyfurans: Access to Bridged Bicyclic Systems

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol.[3][4] Furans can participate as dienes in these [4+2] cycloaddition reactions, although their aromatic character can sometimes lead to reversible reactions.[5][6] The introduction of an oxygen-containing substituent, such as an alkoxy or aryloxy group, can significantly enhance the diene character of the furan ring, making the Diels-Alder reaction more favorable and often irreversible.[5]

The electron-donating nature of the oxygen atom in the aryloxy group increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan, facilitating the interaction with the Lowest Unoccupied Molecular Orbital (LUMO) of an electron-deficient dienophile.[4] This leads to a lower activation energy and a more thermodynamically favorable reaction.

Application Note: Synthesis of endo-Cantharimide Analogs

A notable application of this strategy is the synthesis of cantharimide derivatives. The reaction of 3-alkoxyfurans with N-substituted maleimides has been shown to be a general and highly endo-selective route to these bridged bicyclic compounds.[5] While specific studies on 2-aryloxyfurans in this context are less common, the underlying principles strongly suggest their utility in accessing a diverse range of cantharimide analogs with potential applications in medicinal chemistry.

dot

Caption: Diels-Alder reaction of a 2-aryloxyfuran with a maleimide.

Protocol: General Procedure for the Diels-Alder Reaction of a 2-Aryloxyfuran with N-Phenylmaleimide

Causality Behind Experimental Choices:

  • Solvent: Toluene is a common solvent for Diels-Alder reactions as it is relatively non-polar and can be heated to the temperatures often required to overcome the activation energy.

  • Temperature: The reaction is performed at an elevated temperature to promote the cycloaddition. The optimal temperature may vary depending on the specific aryloxyfuran and dienophile used.

  • Monitoring: Thin Layer Chromatography (TLC) is a crucial technique to monitor the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product spot.

Step-by-Step Methodology:

  • To a solution of the 2-aryloxyfuran (1.0 mmol) in toluene (10 mL) is added N-phenylmaleimide (1.1 mmol).

  • The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours.

  • The reaction progress is monitored by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane/ethyl acetate) to afford the desired Diels-Alder adduct.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
2-Phenoxyfuran160.171.0-
N-Phenylmaleimide173.171.1-
Diels-Alder Adduct333.34-70-90

Ring Transformation of Aryloxyfurans: Synthesis of Pyridazinones

A powerful strategy for the synthesis of nitrogen-containing heterocycles from furans involves an oxidative ring-opening followed by condensation with a dinucleophile.[7][8][9] This approach allows for the conversion of the five-membered furan ring into a six-membered pyridazinone scaffold, a privileged structure in medicinal chemistry known for a wide range of biological activities.[10][11]

The key to this transformation is the selective cleavage of the furan ring to generate a 1,4-dicarbonyl intermediate. This can be achieved through various oxidative methods, including treatment with reagents like meta-chloroperoxybenzoic acid (m-CPBA) or bromine in methanol. The resulting dicarbonyl species is then reacted in situ with hydrazine or its derivatives to furnish the desired pyridazinone.

While direct oxidative cleavage of simple aryloxyfurans can be challenging, a more robust and widely applicable approach involves the conversion of the aryloxyfuran into a more reactive 2(3H)-furanone intermediate. These furanones readily undergo reaction with hydrazine hydrate, leading to the formation of pyridazinone derivatives.[10]

dot

Caption: Workflow for the synthesis of pyridazinones from 2-aryloxyfurans.

Application Note: Synthesis of Substituted Pyridazinones for Drug Discovery

The synthesis of pyridazinones from furanone precursors is a highly versatile method that allows for the introduction of various substituents on the resulting heterocyclic ring.[10] By starting with appropriately substituted aryloxyfurans, a library of diverse pyridazinone derivatives can be readily prepared for screening in drug discovery programs. These compounds have shown promise as anti-inflammatory, anticancer, and antimicrobial agents.[10][11]

Protocol: Two-Step Synthesis of a 6-Aryl-4-aryloxy-4,5-dihydropyridazin-3(2H)-one

This protocol outlines a general two-step procedure, starting with the oxidation of a 2-aryloxyfuran to a 2(3H)-furanone, followed by its reaction with hydrazine hydrate.

Step A: Oxidation of 2-Aryloxyfuran to the Corresponding 2(3H)-Furanone

Causality Behind Experimental Choices:

  • m-CPBA: A common and effective reagent for the epoxidation and subsequent rearrangement of furans to furanones.

  • Dichloromethane (DCM): A suitable solvent that is inert to the oxidizing agent.

  • Sodium Bicarbonate Wash: Used to quench the excess acid and peroxyacid, preventing unwanted side reactions.

Step-by-Step Methodology:

  • Dissolve the 2-aryloxyfuran (1.0 mmol) in dichloromethane (20 mL) and cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 77%, 1.2 mmol) portion-wise over 10 minutes.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude 2(3H)-furanone, which can often be used in the next step without further purification.

Step B: Synthesis of the Pyridazinone from the 2(3H)-Furanone

Causality Behind Experimental Choices:

  • Ethanol: A protic solvent that facilitates the nucleophilic attack of hydrazine and the subsequent cyclization.

  • Hydrazine Hydrate: The source of the two nitrogen atoms for the formation of the pyridazinone ring.

  • Reflux: Provides the necessary thermal energy for the intramolecular cyclization to occur.

Step-by-Step Methodology:

  • Dissolve the crude 2(3H)-furanone from Step A (approx. 1.0 mmol) in absolute ethanol (15 mL).

  • Add hydrazine hydrate (1.5 mmol) dropwise to the stirred solution at room temperature.[10]

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or flash column chromatography to obtain the pure pyridazinone derivative.[10]

Intermediate/ProductDescriptionTypical Yield (%)
2(3H)-FuranoneIntermediate75-90 (crude)
Pyridazinone DerivativeFinal Product60-85 (over 2 steps)

Piancatelli Rearrangement: A Pathway to Functionalized Cyclopentenones

The Piancatelli rearrangement is an acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenones.[2][12] This reaction is a powerful tool for converting the furan ring into a highly functionalized five-membered carbocycle, which is a common motif in natural products and biologically active molecules.[1]

The mechanism involves the protonation of the carbinol, followed by the loss of water to form a resonance-stabilized carbocation. This intermediate then undergoes a 4π-electrocyclization to form the cyclopentenone ring.[12] The stereochemistry of the starting carbinol often dictates the stereochemistry of the final product.

While the Piancatelli rearrangement is well-established for a variety of 2-furylcarbinols, its application to aryloxy-substituted derivatives is an area ripe for exploration. The electronic nature of the aryloxy group would likely influence the stability of the key carbocation intermediate and thus the efficiency of the rearrangement. Electron-withdrawing substituents on the aryl ring may disfavor the reaction, while electron-donating groups could facilitate it.[1]

Conclusion

Aryloxyfurans are valuable and versatile starting materials for the synthesis of a wide array of heterocyclic compounds. Through cycloaddition reactions, they provide access to complex, three-dimensional bridged bicyclic systems. Furthermore, their ability to undergo ring-transformation reactions opens up efficient pathways to important heterocyclic scaffolds such as pyridazinones. The electronic and steric properties of the aryloxy group can be strategically manipulated to control the reactivity of the furan ring and direct the outcome of synthetic transformations. The protocols and mechanistic insights provided in this guide are intended to serve as a foundation for researchers to explore and expand the synthetic utility of aryloxyfurans in their own research endeavors, particularly in the fields of medicinal chemistry and drug development.

References

  • Piancatelli, G., D'Auria, M., & D'Onofrio, F. (1994). The Piancatelli Rearrangement. Synthesis, 1994(09), 867-891.
  • D'Auria, M., Racioppi, R., & Valente, C. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. Molecules, 26(8), 2294. [Link]

  • Green, M. P., Jones, A. M., Leach, A. G., & Male, L. (2016). Irreversible endo-Selective Diels–Alder Reactions of Substituted Alkoxyfurans: A General Synthesis of endo-Cantharimides. Organic Letters, 18(15), 3646-3649. [Link]

  • Piutti, C., & Quartieri, F. (2013). The Piancatelli Rearrangement: New Applications for an Intriguing Reaction. Molecules, 18(10), 12290-12312. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Wikipedia. (2023). Piancatelli rearrangement. In Wikipedia. [Link]

  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2006). Lewis Acid Catalyzed Rearrangement of Furylcarbinols: The Aza- and Oxa- Piancatelli Cascade Reaction. Organic Letters, 8(15), 3391-3394.
  • El-Sayed, M. A. A., & El-Gaby, M. S. A. (2003). Synthesis of pyridazine and pyridopyridazine derivatives. Journal of the Chinese Chemical Society, 50(2), 327-334.
  • Piutti, C., & Quartieri, F. (2013). The Piancatelli Rearrangement: New Applications for an Intriguing Reaction. Molecules, 18(10), 12290-12312. [Link]

  • Matyjaszczyk, M., & Bodio, E. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7019. [Link]

  • Sement, A., Lequeux, T., & Agrofoglio, L. A. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 421-428. [Link]

  • Barlin, G. B. (1982). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. In Comprehensive Organic Chemistry (Vol. 4, pp. 1-69).
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

  • Charette, A. B., & Grenon, M. (2001). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. The Journal of Organic Chemistry, 66(17), 5893-5901.
  • Merino, P. (2015). Oxidative Cleavage of Furans. Organic Reactions, 1-256.
  • Feringa, B. L. (1986). Oxidative Cleavage of Furans. Recueil des Travaux Chimiques des Pays-Bas, 105(11), 421-438.
  • Wikipedia. (2023). Diels–Alder reaction. In Wikipedia. [Link]

  • Dembitsky, V. M. (2015). Oxidative Cleavage of Furans. Current Organic Chemistry, 19(12), 1146-1185.
  • Asensio, G., & Medio-Simon, M. (2017). The Diels-Alder Reaction. In Comprehensive Organic Synthesis (2nd ed., Vol. 5, pp. 1-137).
  • Wang, Q., et al. (2023). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Molecules, 28(10), 4105. [Link]

Sources

Application

Application Note: Strategic Functionalization of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde

This guide is structured as a high-level technical dossier for medicinal chemists and process development scientists. It addresses the functionalization of 5-(2,5-dimethylphenoxy)-substituted furan-2-carbaldehyde , a sca...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical dossier for medicinal chemists and process development scientists. It addresses the functionalization of 5-(2,5-dimethylphenoxy)-substituted furan-2-carbaldehyde , a scaffold combining the lipophilic, sterically defined dimethylphenoxy moiety (reminiscent of Gemfibrozil) with the versatile reactivity of the furan-aldehyde pharmacophore (similar to Voxelotor and HMF derivatives).

Executive Summary & Scaffold Analysis

The 5-(2,5-dimethylphenoxy)furan-2-carbaldehyde scaffold represents a "privileged structure" in medicinal chemistry. The 2,5-dimethylphenoxy tail provides a defined hydrophobic volume for binding pockets (e.g., allosteric sites in hemoglobin or PPAR


), while the furan-2-carbaldehyde  headgroup serves as a reversible covalent warhead (Schiff base formation) or a synthetic handle for diversification.

This guide details three critical functionalization pathways:

  • Reductive Amination: For generating secondary/tertiary amine libraries (physicochemical property tuning).

  • Bioisosteric Transformation: Converting the aldehyde to a nitrile or heterocycle to improve metabolic stability.

  • Pinnick Oxidation: Accessing the furoic acid derivative for solubility and metabolite profiling.

Structural Considerations
  • Electronic Effect: The furan ring is electron-rich (π-excessive). However, the C2-aldehyde is strongly electron-withdrawing (-M, -I), deactivating the ring toward electrophilic aromatic substitution (EAS) but activating the aldehyde toward nucleophiles.

  • Steric Environment: The ortho-methyl group on the phenoxy ring introduces torsional strain, locking the conformation relative to the furan linker. This must be accounted for in catalyst selection for sterically demanding transformations.

Functionalization Workflows (Visualized)

The following decision tree illustrates the divergent synthesis pathways from the parent aldehyde.

ReactionNetwork Aldehyde Parent Aldehyde (Electrophilic Center) Amine Secondary Amine (Reductive Amination) Aldehyde->Amine R-NH2, STAB (Library Gen) Acid Furoic Acid (Pinnick Oxidation) Aldehyde->Acid NaClO2, NaH2PO4 (Metabolite) Nitrile Furonitrile (Oxime Dehydration) Aldehyde->Nitrile NH2OH, then Ac2O (Bioisostere) Olefin Vinyl Furan (Wittig/HWE) Aldehyde->Olefin Ph3P=CH-R (Chain Ext)

Figure 1: Divergent functionalization strategy for the furan-aldehyde scaffold.

Experimental Protocols

Protocol A: Reductive Amination (Library Synthesis)

Objective: Synthesis of secondary amines to modulate pKa and solubility. Mechanism: Formation of an iminium ion intermediate followed by irreversible hydride reduction. Reagent Choice: Sodium Triacetoxyborohydride (STAB) is selected over NaCNBH


 to avoid toxic cyanide byproducts and for its superior selectivity for aldehydes over ketones.
Materials
  • Substrate: 5-(2,5-dimethylphenoxy)furan-2-carbaldehyde (1.0 eq)

  • Amine: Primary or secondary amine (1.1–1.2 eq)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Additive: Acetic acid (1.0 eq) – Critical for catalyzing imine formation.

Step-by-Step Methodology
  • Imine Formation:

    • In a flame-dried vial, dissolve the aldehyde (1.0 mmol) in DCE (5 mL).

    • Add the amine (1.1 mmol).

    • Add acetic acid (1.0 mmol, 60 µL).

    • Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes. Monitor by TLC or LCMS to confirm disappearance of aldehyde and formation of the imine/iminium species.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended for volatile amines).

    • Add STAB (1.5 mmol, 318 mg) in one portion.

    • Allow to warm to RT and stir for 4–16 hours.

  • Workup:

    • Quench with saturated aqueous NaHCO

      
       (10 mL).
      
    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification:

    • Flash column chromatography (typically MeOH/DCM gradient).

Expert Insight: If the amine is an HCl salt, add 1.0 eq of Triethylamine (TEA) to free-base it before adding the aldehyde.

Protocol B: Pinnick Oxidation (Furoic Acid Synthesis)

Objective: Oxidation of the aldehyde to the carboxylic acid without over-oxidation or chlorination of the electron-rich furan ring. Relevance: Furoic acid derivatives often show improved metabolic stability and are key metabolites in pharmacokinetic studies.

Materials
  • Substrate: 1.0 eq

  • Oxidant: Sodium Chlorite (NaClO

    
    ) (1.5 eq)
    
  • Scavenger: 2-Methyl-2-butene (10 eq) – Essential to scavenge HOCl and prevent chlorination of the furan ring.

  • Buffer: NaH

    
    PO
    
    
    
    (aqueous solution, pH ~3.5)
  • Solvent: t-Butanol / Water (3:1)

Step-by-Step Methodology
  • Preparation: Dissolve the aldehyde (1.0 mmol) in t-BuOH (7.5 mL) and 2-methyl-2-butene (1 mL).

  • Oxidant Addition:

    • Dissolve NaClO

      
       (1.5 mmol, ~135 mg) and NaH
      
      
      
      PO
      
      
      (1.5 mmol) in water (2.5 mL).
    • Add this aqueous solution dropwise to the aldehyde mixture at RT over 10 minutes.

  • Reaction: Stir vigorously for 2–4 hours. The yellow color of the chlorine dioxide radical may appear transiently.

  • Workup:

    • Acidify to pH 2 with 1N HCl.

    • Extract with Ethyl Acetate (3 x 15 mL).

    • Critical Step: Wash the organic layer with 10% aqueous Na

      
      S
      
      
      
      O
      
      
      (sodium thiosulfate) to destroy peroxides/hypochlorites.
    • Dry and concentrate.

  • Purification: Recrystallization from hexanes/EtOAc is often sufficient; otherwise, use reverse-phase chromatography.

Protocol C: Conversion to Nitrile (Bioisostere)

Objective: Synthesis of the 5-(2,5-dimethylphenoxy)-2-furonitrile. Rationale: Nitriles are excellent bioisosteres for carbonyls and carboxylates, offering hydrogen bond acceptor capability with a smaller steric footprint.

Methodology (One-Pot Dehydration)
  • Oxime Formation: Treat aldehyde (1.0 mmol) with Hydroxylamine hydrochloride (1.2 eq) and Sodium Acetate (1.5 eq) in Ethanol/Water (1:1) at RT for 1 hour.

  • Dehydration:

    • Remove solvent or extract the oxime.

    • Reflux the crude oxime in Acetic Anhydride (Ac

      
      O) for 2 hours.
      
    • Alternative (Milder): Use Copper(II) acetate (10 mol%) in Acetonitrile at 60°C if the phenoxy linkage is acid-sensitive.

Troubleshooting & Optimization (E-E-A-T)

IssueProbable CauseCorrective Action
Low Yield in Amination Imine hydrolysis during workupAvoid acidic aqueous workup. Use basic workup (pH > 10) to keep amine neutral.
Ring Chlorination (Oxidation) HOCl generationIncrease equivalents of scavenger (2-methyl-2-butene) or switch to Resorcinol as scavenger.
Aldehyde Polymerization Air oxidation / Light sensitivityStore starting material under Argon at 4°C. Furan aldehydes degrade to humins over time.
Incomplete Conversion Steric hindrance from 2,5-dimethyl groupIncrease reaction temperature to 40°C or use microwave irradiation (sealed tube, 80°C, 10 min).

Mechanistic Visualization (Reductive Amination)

The following diagram details the critical iminium intermediate pathway, highlighting where the steric bulk of the dimethylphenoxy group influences the reaction rate.

Mechanism cluster_sterics Steric Influence Step1 Nucleophilic Attack (Amine attacks Carbonyl) Step2 Carbinolamine Intermediate Step1->Step2 H+ Transfer Step3 Iminium Ion Formation (Rate Limiting Step) Step2->Step3 -H2O (Acid Cat.) Step4 Hydride Transfer (from STAB) Step3->Step4 Irreversible Product Final Amine Product Step4->Product

Figure 2: Mechanism of Reductive Amination highlighting the acid-catalyzed dehydration step.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • Lindgren, B. O., & Nilsson, T. (1973). "Preparation of Carboxylic Acids from Aldehydes (Pinnick Oxidation)." Acta Chemica Scandinavica.

  • Metcalf, B., et al. (2017). "Discovery of GBT440 (Voxelotor), an Orally Bioavailable Hemoglobin S Polymerization Inhibitor." ACS Medicinal Chemistry Letters. (Context for aldehyde pharmacophore in sickle cell disease).

  • BenchChem Technical Guides. (2025). "Reactivity of 5-Substituted Furan-2-Carbaldehydes." (General reactivity profiles for furan scaffolds).

Disclaimer: All protocols involve hazardous chemicals. Standard Personal Protective Equipment (PPE) including gloves, goggles, and fume hoods is mandatory.

Method

Application Note: Strategic Design and Evaluation of Furan-2-Carbaldehyde Agents for Sickle Cell Disease

Executive Summary & Rational Design Sickle Cell Disease (SCD) pathology is driven by the polymerization of deoxygenated Hemoglobin S (HbS).[1][2][3][4][5] The primary therapeutic strategy described here utilizes furan-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rational Design

Sickle Cell Disease (SCD) pathology is driven by the polymerization of deoxygenated Hemoglobin S (HbS).[1][2][3][4][5] The primary therapeutic strategy described here utilizes furan-2-carbaldehyde scaffolds as allosteric effectors. These agents function by forming a reversible Schiff base adduct with the N-terminal


-valine (Val1) of HbS. This interaction stabilizes the oxygenated "R-state" of hemoglobin, increasing oxygen affinity and physically inhibiting the conformational change required for polymerization.
The Pharmacophore Triad

To design an effective agent, the furan-2-carbaldehyde scaffold must be viewed as three distinct functional zones:

  • The Warhead (Aldehyde at C2): Critical for Schiff base formation with

    
    -Val1. Note: This group is a metabolic liability (oxidation by ALDH); steric protection or prodrug strategies are often required.
    
  • The Linker (Furan Ring): Provides the necessary geometric angle (approx 124°) to position the aldehyde within the Hb binding pocket while maintaining planarity for hydrophobic interaction.

  • The Tail (C5 Substitution): The primary site for optimization. Modifying the C5 position (e.g., with aryl ethers) modulates lipophilicity (LogP), membrane permeability, and binding affinity without disrupting the warhead.

Mechanistic Pathway

The following diagram illustrates the molecular logic driving this therapeutic approach.

G DeoxyHbS Deoxy-HbS (T-State) Polymer HbS Polymers (Sickling) DeoxyHbS->Polymer Hypoxia SchiffBase Schiff Base Formation (Val1-Alpha) DeoxyHbS->SchiffBase + Agent Agent Furan-2-Carbaldehyde Agent Agent->SchiffBase OxyHbS Stabilized Oxy-HbS (R-State) SchiffBase->OxyHbS Allosteric Shift Inhibition Polymerization BLOCKED OxyHbS->Inhibition High O2 Affinity Inhibition->Polymer Prevents

Figure 1: Mechanism of Action. The furan-2-carbaldehyde agent binds to HbS, locking it in the high-affinity R-state, thereby preventing the T-state dependent polymerization.

Chemical Synthesis Protocol

Target Class: 5-(Aryloxymethyl)furan-2-carbaldehyde derivatives. Rationale: 5-HMF (5-hydroxymethylfurfural) is the prototype but suffers from poor bioavailability. Etherification at the 5-position improves lipophilicity and metabolic stability.

Protocol A: Williamson Ether Synthesis of 5-Substituted Furans

Safety Note: Furan derivatives can be volatile and skin irritants. Work in a fume hood.

  • Reagents:

    • 5-Chloromethylfurfural (1.0 eq)

    • Substituted Phenol (1.1 eq) (e.g., 4-methoxyphenol for initial SAR)

    • Potassium Carbonate (

      
      , 2.0 eq)
      
    • Potassium Iodide (KI, 0.1 eq, catalyst)

    • Solvent: Anhydrous Acetonitrile (

      
      ) or DMF.
      
  • Procedure:

    • Activation: In a round-bottom flask, dissolve the substituted phenol in acetonitrile. Add

      
       and stir at room temperature for 30 minutes to generate the phenoxide.
      
    • Coupling: Add KI followed by the dropwise addition of 5-chloromethylfurfural (dissolved in minimal acetonitrile).

    • Reflux: Heat the mixture to 80°C (reflux) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the chloride starting material.

    • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

    • Purification: Redissolve the residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over

      
      . Purify via silica gel flash chromatography.
      
  • Validation:

    • 1H NMR (CDCl3): Look for the diagnostic aldehyde singlet at ~9.6 ppm and the furan doublets at ~7.2 and ~6.6 ppm.

Biochemical Validation Protocols

Trustworthy data requires orthogonal assays: one for molecular affinity (OEC) and one for cellular phenotype (Morphology).

Protocol B: Oxygen Equilibrium Curve (OEC) Analysis

Purpose: To quantify the "Left Shift" in oxygen affinity (


). A lower 

indicates R-state stabilization. Instrument: Hemox-Analyzer (TCS Scientific).[6]
  • Sample Preparation:

    • Collect blood from HbSS patients (sodium citrate anticoagulant).

    • Wash RBCs 3x with PBS. Resuspend to 20% hematocrit.[7]

    • Incubation: Mix 40

      
      L of RBC suspension with the test compound (dissolved in DMSO, final conc. 1–5 mM) in 5 mL of Hemox buffer (pH 7.4). Incubate at 37°C for 1 hour.
      
    • Control: DMSO vehicle only.

  • Measurement:

    • Transfer sample to the Hemox cuvette.

    • Oxygenation: Bubble air through the sample until

      
       > 140 mmHg (100% saturation).
      
    • Deoxygenation: Switch to nitrogen gas flow to slowly deoxygenate the sample while the instrument records absorbance at 560 nm and 576 nm.

  • Data Analysis:

    • The software calculates the

      
       (oxygen tension at 50% saturation).[8]
      
    • Calculation:

      
      
      
    • Target: A shift of >20% is typically required for therapeutic relevance.

Protocol C: In Vitro Antisickling (Morphology) Assay

Purpose: To confirm that the molecular shift in oxygen affinity translates to preventing cell deformation.

  • Hypoxia Induction:

    • Prepare RBC suspension (HbSS) at 0.5% hematocrit in PBS containing 2% BSA.

    • Incubate with test compound (1–2 mM) for 1 hour at 37°C.

    • Deoxygenation: Transfer suspension to a hypoxic chamber (2%

      
      , 93% 
      
      
      
      , 5%
      
      
      ) for 3–5 hours. Alternatively, use 2% sodium metabisulfite (chemical deoxygenation), though gas exchange is physiologically superior.
  • Fixation:

    • Without exposing cells to air, add an equal volume of 2% glutaraldehyde solution (pre-equilibrated in hypoxia). Fix for 15 minutes.

  • Microscopy & Counting:

    • Examine under a phase-contrast microscope (40x or 100x).

    • Count 200–300 cells per field.

    • Classify:

      • Normal: Biconcave, discoid.

      • Sickled: Elongated, crescent, or spiculated.

    • Calculation:

      
       Sickling 
      
      
      
      .

Data Presentation & Troubleshooting

Experimental Workflow Visualization

Use this flowchart to standardize your screening pipeline.

Workflow Start Library Design (Furan-2-CHO) Synth Synthesis (Protocol A) Start->Synth Solubility Solubility Check (PBS, pH 7.4) Synth->Solubility OEC OEC Screening (Protocol B) Solubility->OEC Decision1 P50 Shift > 15%? OEC->Decision1 Decision1->Start No (Redesign) Morph Morphology Assay (Protocol C) Decision1->Morph Yes Decision2 Sickling < 50% of Control? Morph->Decision2 Decision2->Start No ADME Microsomal Stability (Aldehyde Oxidation) Decision2->ADME Yes

Figure 2: Screening Pipeline. A "Go/No-Go" decision tree ensures only high-affinity compounds progress to phenotypic and stability testing.

Data Summary Table (Template)
Compound IDStructure (C5-Sub)

(mmHg)

(%)
% Sickling (Hypoxia)Microsomal

(min)
Control DMSO32.5-85%-
5-HMF -OH28.013.8%65%< 15 (Rapid Oxid.)
Analog 1 -O-Phenyl22.132.0%25%45
Analog 2 -O-(4-F-Phenyl)19.540.0%15%62
Expert Troubleshooting: The Metabolic Liability

Issue: Furan-2-carbaldehydes are rapid substrates for Aldehyde Dehydrogenase (ALDH), converting the active aldehyde to an inactive carboxylic acid. Solution:

  • Steric Shielding: Introduce a methyl group at the C3 position of the furan ring to sterically hinder ALDH access without blocking Val1 interaction.

  • Prodrugs: Mask the aldehyde as a bis-sulfite adduct or an acetal that hydrolyzes in vivo.

  • Monitoring: Always run a liver microsome stability assay early. If

    
     min, the compound will likely fail in vivo regardless of potency.
    

References

  • Abdulmalik, O., et al. (2005). 5-hydroxymethyl-2-furfural modifies intracellular sickle haemoglobin and inhibits sickling of red blood cells. British Journal of Haematology.

  • Xu, G. G., et al. (2017). Design, Synthesis, and Biological Evaluation of Ester and Ether Derivatives of Antisickling Agent 5-HMF for the Treatment of Sickle Cell Disease.[9] Molecular Pharmaceutics.

  • Safo, M. K., & Kato, G. J. (2014). Therapeutic strategies to alter the oxygen affinity of sickle hemoglobin. Hematology/Oncology Clinics of North America.

  • Metcalf, B., et al. (2017). Discovery of GBT440, an Orally Bioavailable Hemoglobin S Polymerization Inhibitor. ACS Medicinal Chemistry Letters.

  • TCS Scientific Corp. Hemox-Analyzer Operating Manual & Application Notes.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low purity in aryloxyfuran synthesis reactions

Technical Support Center: Aryloxyfuran Synthesis Welcome to the technical support center for aryloxyfuran synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering chall...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aryloxyfuran Synthesis

Welcome to the technical support center for aryloxyfuran synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with purity in C-O cross-coupling reactions to form aryloxyfurans. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot effectively. This document moves beyond a simple checklist to explain the "why" behind the "how," ensuring robust and reproducible results in your lab.

Aryloxyfurans are key structural motifs in many pharmaceuticals and advanced materials. Their synthesis, typically achieved via palladium-catalyzed Buchwald-Hartwig type reactions or copper-catalyzed Ullmann condensations, can be sensitive to a variety of factors that lead to impurities.[1][2] This guide will address the most common issues in a direct question-and-answer format.

Troubleshooting Guide: From Complex Mixtures to Pure Product

This section addresses broad, common problems observed during aryloxyfuran synthesis. We will diagnose the likely causes and provide systematic solutions.

Q: My reaction has low conversion, and the crude NMR shows a complex mixture of products. Where do I begin troubleshooting?

This is the most common and frustrating issue. A complex mixture indicates that your desired reaction pathway is competing with several non-productive or side reactions. A systematic approach is crucial.

Answer: Start by assessing the foundational pillars of your reaction: the catalyst's health, the integrity of your reagents, and the reaction environment. The workflow below outlines a logical diagnostic sequence.

Troubleshooting_Workflow cluster_0 Initial Assessment cluster_1 Parameter Optimization cluster_2 Resolution Start Low Purity / Low Conversion Check_Catalyst 1. Catalyst Viability Check Start->Check_Catalyst Check_Reagents 2. Reagent & Solvent Purity Check_Catalyst->Check_Reagents Catalyst OK? Catalyst_Issue Use fresh catalyst/pre-catalyst. Ensure proper activation. Check_Catalyst->Catalyst_Issue No Check_Atmosphere 3. Inert Atmosphere Control Check_Reagents->Check_Atmosphere Reagents Pure? Reagent_Issue Purify starting materials. Use anhydrous solvents. Check_Reagents->Reagent_Issue No Optimize_Base 4a. Base Selection Check_Atmosphere->Optimize_Base Setup Inert? Atmosphere_Issue Improve degassing technique. Use a glovebox. Check_Atmosphere->Atmosphere_Issue No Optimize_Ligand 4b. Ligand Choice Optimize_Base->Optimize_Ligand Optimize_Temp 4c. Temperature & Time Optimize_Ligand->Optimize_Temp Purification Purification Strategy Optimize_Temp->Purification Reaction Optimized

Caption: General troubleshooting workflow for low purity reactions.

  • Catalyst Viability: Palladium and copper catalysts are sensitive to air and moisture. An inactive catalyst is a primary cause of failed reactions. For palladium-catalyzed reactions, ensure your Pd(0) source is active. If using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) state.[3] For Ullmann reactions, "activated" copper powder or soluble copper(I) salts are often required.[4]

    • Action: Use a fresh batch of catalyst or a well-defined, air-stable precatalyst.

  • Reagent & Solvent Purity: Cross-coupling reactions are intolerant of moisture and oxygen. Water can lead to hydrolysis of the aryl halide and protodeboronation in Suzuki-type couplings (if using a furanoboronic acid).[5]

    • Action: Use anhydrous solvents. Dry starting materials that may be hygroscopic. Ensure the furan partner is pure, as furan aldehydes or acids can inhibit the catalyst.

  • Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and can also oxidize phosphine ligands, halting the catalytic cycle.

    • Action: Properly degas your solvent (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen). Assemble the reaction under an inert atmosphere, preferably in a glovebox.

  • Parameter Optimization: If the above are confirmed to be correct, the issue lies in the reaction conditions, which are highly substrate-dependent.

    • Base: The base is critical but can also cause side reactions. A base that is too strong can deprotonate other positions or degrade sensitive functional groups. A base that is too weak will not facilitate the reaction.[3]

    • Ligand: The ligand is arguably the most important variable in palladium catalysis. It stabilizes the catalyst, promotes the desired reaction steps, and prevents catalyst decomposition.[6] An incorrect ligand is a frequent cause of failure, especially with challenging substrates like aryl chlorides.[7]

    • Temperature: Ullmann reactions traditionally require high temperatures (>150 °C), which can degrade sensitive furan rings.[4] While modern systems are milder, excessive heat can still promote side reactions like homocoupling.

Q: My main impurity is the dehalogenated arene (Ar-H). What causes this and how can I minimize it?

Answer: Hydrodehalogenation is a common side reaction in both palladium and copper-catalyzed systems. The mechanism often depends on the specific catalytic cycle.

  • In Palladium-Catalyzed Reactions: This side reaction can occur if the palladium-alkoxide intermediate undergoes β-hydride elimination, though this is less common for C-O coupling than for C-N coupling.[8] A more likely cause is the reaction of the Ar-Pd(II)-X intermediate with trace water or other proton sources in the reaction mixture, especially if the catalyst reduction or turnover is slow.[9]

  • In Copper-Catalyzed Reactions: The mechanism is less defined, but it is often attributed to reactions involving the solvent or other hydrogen-donating species at the high temperatures typically employed.

Solutions:

  • Rigorous Anhydrous Conditions: This is the most critical factor. Dry your solvents over molecular sieves or by distillation. Ensure your base (e.g., K₃PO₄, Cs₂CO₃) is anhydrous.

  • Choice of Base: Use a non-nucleophilic, hindered base. Sodium tert-butoxide (NaOtBu) is highly effective but can be incompatible with sensitive functional groups.[3] Weaker bases like K₃PO₄ or Cs₂CO₃ are often a safer starting point.

  • Ligand Selection (for Pd): A bulky, electron-rich ligand can accelerate the reductive elimination step, which is the desired product-forming step. This increased rate can help outcompete the hydrodehalogenation side reaction.[6][10]

Q: I'm observing significant formation of a biaryl (Ar-Ar) impurity from the homocoupling of my aryl halide. How can I suppress this?

Answer: Homocoupling, often called the Ullmann reaction itself when it's the desired outcome, is a frequent side reaction in cross-coupling chemistry.[11]

  • In Ullmann-type C-O Couplings: This is particularly common when using metallic copper or if the reaction temperature is too high. It occurs when two aryl halide molecules react with the copper catalyst instead of one aryl halide and the furanol.[11]

  • In Buchwald-Hartwig Reactions: While less common, it can occur if the oxidative addition of the aryl halide to Pd(0) is fast, but the subsequent steps leading to C-O bond formation are slow.

Solutions:

  • Lower the Temperature: This is the most effective way to reduce homocoupling. Find the minimum temperature at which the desired reaction proceeds at a reasonable rate.

  • Use a Soluble Catalyst Source: In Ullmann reactions, using a soluble Cu(I) salt (e.g., CuI) with a suitable ligand is often more selective than using heterogeneous copper powder.[12][13]

  • Adjust Stoichiometry: Using a slight excess of the furanol coupling partner can sometimes favor the cross-coupling pathway over homocoupling.

  • Ligand Effects (for Pd): The right ligand can promote the formation of the key L-Pd(0)-Ar intermediate and facilitate its reaction with the furanol, minimizing the chance for a second oxidative addition leading to homocoupling.

Frequently Asked Questions (FAQs)

Q1: How do I choose between a Palladium (Buchwald-Hartwig type) and a Copper (Ullmann type) catalyst system?

Answer: The choice depends on substrate scope, cost, and reaction conditions.

FeaturePalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann)
Catalyst Cost High (Palladium is a precious metal)Low (Copper is abundant and inexpensive)[14]
Reaction Temp. Generally milder (RT to ~120 °C)[15]Traditionally harsh (>150 °C), but modern systems are milder[4][13]
Substrate Scope Very broad; highly effective for aryl chlorides, bromides, and iodides[1][7]Traditionally best for activated aryl iodides and bromides[4][16]
Ligands Crucial; often complex and expensive phosphine-based ligands[6][17]Often simple, inexpensive ligands like amino acids or diamines[12][13]
Functional Group Tol. Generally very highCan be lower due to higher temperatures
Key Advantage High reactivity and broad scopeCost-effectiveness and scalability

Recommendation: For initial discovery and complex molecules with sensitive functional groups, a palladium-based system is often the first choice. For large-scale synthesis where cost is a major driver and the substrates are suitable, a modern Ullmann-type reaction is an excellent alternative.[16]

Q2: What is the catalytic cycle for a Buchwald-Hartwig C-O coupling, and where can it go wrong?

Answer: Understanding the catalytic cycle is key to diagnosing failures. The generally accepted cycle involves three main stages: oxidative addition, association/deprotonation, and reductive elimination.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Ar-Pd(II)-X (L) Pd0->OxAdd Oxidative Addition (+ Ar-X) Side_React2 Catalyst Decomposition (e.g., Pd black) Pd0->Side_React2 Ligand dissociation Alkoxide Ar-Pd(II)-OFuran (L) OxAdd->Alkoxide Association & Deprotonation (+ Furan-OH, - Base-HX) Side_React1 Hydrodehalogenation (Ar-H) OxAdd->Side_React1 + H⁺ source Alkoxide->Pd0 Reductive Elimination Product Ar-O-Furan (Desired Product) Alkoxide->Product

Caption: Simplified Buchwald-Hartwig C-O coupling cycle with side reactions.

  • Oxidative Addition: The active L-Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[15]

    • Failure Point: This step is often rate-limiting, especially for unreactive aryl chlorides. Failure here leads to no reaction. Solution: Use more electron-rich, bulky ligands (e.g., biarylphosphines) to promote this step.[6][7]

  • Association & Deprotonation: The furanol coordinates to the palladium center, and the base removes the hydroxyl proton to form a palladium alkoxide.

    • Failure Point: If the base is too weak or sterically hindered, this step can be slow. Solution: Choose an appropriate base for your substrate.[3]

  • Reductive Elimination: This is the final, product-forming step where the Ar-O-Furan bond is formed, and the L-Pd(0) catalyst is regenerated.[15]

    • Failure Point: This step can be slow for electron-rich aromatics or sterically congested systems. This can allow side reactions like hydrodehalogenation to compete. Solution: Bulky ligands often accelerate this step.[8]

Q3: My furan starting material is degrading, leading to a dark, tarry reaction mixture. What's happening?

Answer: Furans are five-membered aromatic heterocycles that are electron-rich and notoriously sensitive to acidic conditions. However, they can also be degraded by strong bases or high heat, leading to the formation of polymeric by-products, sometimes referred to as "humins".[5]

Solutions:

  • Use a Milder Base: Switch from strong bases like NaOtBu to weaker inorganic bases like K₃PO₄ or Cs₂CO₃. These are often sufficient and less likely to degrade the furan ring.

  • Lower the Reaction Temperature: Operate at the lowest temperature that affords a reasonable reaction rate.

  • Limit Reaction Time: Monitor the reaction by TLC or LCMS and work it up as soon as the starting material is consumed. Prolonged heating can exacerbate decomposition.

  • Purify the Furan Starting Material: Impurities within the furan starting material (e.g., residual acid from its synthesis) can catalyze decomposition. Ensure its purity before use.

Q4: How can I effectively purify my aryloxyfuran product from the common impurities?

Answer: A multi-step purification strategy is often required.

  • Aqueous Workup: After the reaction, a standard aqueous workup is the first line of defense.

    • Quench the reaction carefully with water or saturated ammonium chloride.

    • Extract your product into an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with water to remove inorganic salts and highly polar solvents like DMF. A wash with brine helps to break emulsions and dry the organic layer.

  • Filtration: If you observe insoluble black material (often decomposed catalyst or polymeric tars), filter the crude organic solution through a plug of celite or silica gel before concentrating.[5]

  • Silica Gel Chromatography: This is the primary method for purification.

    • Homocoupled Biaryl (Ar-Ar): This impurity is typically very nonpolar. It will elute early from the column, often with hexane/ethyl acetate mixtures with a low percentage of ethyl acetate.

    • Dehalogenated Arene (Ar-H): This is also nonpolar and will elute before your more polar aryloxyfuran product.

    • Unreacted Furanol: Being a hydroxyl-containing compound, it is more polar than the product and will elute later or can be removed with a mild basic wash if it's phenolic.

    • Tip: Use a shallow solvent gradient and collect small fractions to achieve the best separation between the desired product and closely eluting nonpolar impurities.[5]

  • Recrystallization/Trituration: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be a highly effective final purification step to remove trace impurities and improve crystalline quality.

References

Sources

Optimization

improving thermal stability of 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde

Technical Support Center: 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde Welcome to the dedicated technical support center for 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde. This guide is designed for researchers, medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde

Welcome to the dedicated technical support center for 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this compound and seek to ensure its stability, particularly under thermal stress. Here, we provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, grounded in established principles of organic chemistry.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and stability of 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde.

Q1: What are the primary stability concerns for 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde?

A: The molecule possesses two key functional groups susceptible to degradation: the furan-2-carbaldehyde moiety. The primary concerns are:

  • Oxidation: The aldehyde group is highly susceptible to oxidation, especially in the presence of air (oxygen), heat, and light, which can convert it to the corresponding carboxylic acid (5-(3,5-Dimethylphenoxy)furan-2-carboxylic acid).[1][2]

  • Acid-Catalyzed Degradation: Furan rings, while aromatic, can undergo ring-opening reactions or polymerization under acidic conditions, a process that can be accelerated by heat.[3] Although the electron-withdrawing aldehyde group provides some stability against acid, this pathway remains a risk.[3]

  • Thermal Decomposition: At elevated temperatures, complex decomposition pathways can be initiated. For furanic aldehydes, this can include dimerization, decarboxylation, or fragmentation.[4][5] Aromatic aldehydes can also undergo formyl group cleavage under harsh hydrothermal conditions.[6]

Q2: What are the first visual indicators of compound degradation?

A: The most common initial sign is a change in color. Pure 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde should be a pale or light-colored solid or oil. The development of a yellow, orange, or brown hue upon storage or heating is a strong indicator of degradation, likely due to the formation of conjugated polymeric materials or oxidized species.[7]

Q3: I need to heat my reaction mixture containing this compound. What is a safe upper-temperature limit?

A: There is no universal "safe" limit, as it is highly dependent on the solvent, reaction time, and presence of other reagents (especially acids, bases, or oxidants). As a general guideline, prolonged heating above 70-80 °C in the presence of air should be avoided. For reactions requiring higher temperatures, a thorough risk assessment is necessary, and the stabilization strategies outlined in this guide should be implemented. Studies on related furanic compounds show that decomposition pathways can be activated at temperatures as low as 140-160 °C.[4]

Q4: Can I store the compound in a standard laboratory freezer?

A: Yes, long-term storage should be at low temperatures (-20 °C is recommended) in a tightly sealed container. To further mitigate degradation, the container headspace should be purged with an inert gas like argon or nitrogen before sealing to displace oxygen.

Part 2: Troubleshooting Guide for Thermal Instability

This guide is structured to help you diagnose and solve specific issues encountered during your experiments.

Issue 1: Significant Discoloration (Yellowing/Browning) During a Heated Reaction

If you observe a rapid or significant color change when heating your reaction mixture, it is a primary symptom of thermal degradation.

G start Discoloration Observed During Heating check_o2 Is the reaction under an inert atmosphere (N2 or Ar)? start->check_o2 check_purity Were starting materials (solvent, reagents) pure and free of peroxides? check_o2->check_purity Yes implement_inert Action: Re-run reaction under a strict inert atmosphere. Use degassed solvents. check_o2->implement_inert No analyze_products Analysis: Use TLC/LC-MS to identify colored byproducts. check_purity->analyze_products Yes impurity_path Likely Cause: Impurity-Initiated Degradation check_purity->impurity_path No o2_path Likely Cause: Aerial Oxidation implement_inert->o2_path implement_antioxidant Action: Add a radical inhibitor / antioxidant (e.g., BHT). analyze_products->implement_antioxidant Polymeric/oxidized byproducts found

Caption: Troubleshooting workflow for discoloration.

  • Aerial Oxidation: The aldehyde is likely oxidizing. Oxygen's reactivity increases significantly with temperature.

    • Solution: Rigorously exclude oxygen. Use standard air-free techniques: ensure your reaction vessel is under a positive pressure of nitrogen or argon. Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles.

  • Radical Polymerization: Heat can initiate radical chain reactions, leading to dark, polymeric materials.

    • Solution: Introduce a radical inhibitor. Small amounts (0.01-0.1 mol%) of an antioxidant like Butylated Hydroxytoluene (BHT) or Vitamin E (α-tocopherol) can effectively quench radical species without interfering with many reaction types.[8]

Issue 2: Low Yield or Formation of Multiple Byproducts in High-Temperature Reactions

Post-reaction analysis (e.g., by HPLC or GC-MS) reveals low conversion of starting material and the presence of multiple, often unidentifiable, new peaks.

The following diagram illustrates the primary degradation routes for the furan-2-carbaldehyde moiety under thermal and/or oxidative stress.

G cluster_0 Degradation Initiators cluster_1 Primary Compound cluster_2 Degradation Products O2 Oxygen (O2) Start 5-(3,5-Dimethylphenoxy) furan-2-carbaldehyde O2->Start Heat Heat (Δ) Heat->Start Acid Trace Acid (H+) Acid->Start CarboxylicAcid Carboxylic Acid Derivative Start->CarboxylicAcid Oxidation RingOpened Ring-Opened Products (e.g., enals) Start->RingOpened Acid-Catalyzed Hydration/Opening Polymer Polymeric / Tarry Material Start->Polymer Polymerization RingOpened->Polymer

Caption: Postulated degradation pathways for the title compound.

  • Parallel Degradation Pathways: The reaction conditions are promoting degradation at a rate competitive with your desired reaction. The primary product might be forming but then degrading itself.

    • Solution 1: Reduce Thermal Load. Investigate if the reaction can proceed at a lower temperature, even if it requires a longer reaction time. A 10 °C reduction can often halve the rate of degradation.

    • Solution 2: Protect the Aldehyde. If high temperatures are unavoidable, consider a protecting group strategy. The aldehyde can be reversibly converted to a more stable acetal (e.g., a 1,3-dioxolane using ethylene glycol).[9] This protected form is stable to many non-acidic thermal conditions. The aldehyde can be regenerated later via mild acid hydrolysis.[9] See Protocol 2 for a general procedure.

  • Formation of Furoic Acid and Other Oxidized Species: The presence of air is a critical issue.

    • Solution: As with discoloration, the rigorous exclusion of air is paramount. The oxidation of furanic aldehydes to their corresponding acids is a well-documented pathway.[10][11]

Observable SignPotential Chemical CauseRecommended Initial Analysis
Color Change (Yellow/Brown) Polymerization, Conjugated Side ProductsUV-Vis Spectroscopy, Size Exclusion Chromatography (SEC)
Appearance of New HPLC/GC Peaks Oxidation, Fragmentation, IsomerizationLC-MS, GC-MS for mass identification of byproducts
Decrease in pH of Solution Oxidation of aldehyde to carboxylic acidpH measurement, Titration
Formation of Insoluble Precipitate Polymerization, Salt formation of acidic byproductsFT-IR of the insoluble material

Part 3: Key Experimental Protocols

These protocols provide step-by-step guidance for assessing and improving the thermal stability of 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde.

Protocol 1: Accelerated Thermal Stability Study

This protocol allows for a systematic evaluation of the compound's stability under various conditions.

Objective: To determine the rate of degradation and identify primary degradation products under thermal stress with and without stabilizers.

Materials:

  • 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde

  • High-purity solvent (e.g., Toluene, DMF)

  • Antioxidant (e.g., BHT)

  • Internal standard for HPLC/GC analysis (e.g., dodecane)

  • HPLC or GC-MS system

  • Inert gas (Argon or Nitrogen)

  • Schlenk tubes or sealed reaction vials

Procedure:

  • Prepare Stock Solutions: Create a stock solution of the title compound in the chosen solvent at a known concentration (e.g., 10 mg/mL). If using an internal standard, add it to the stock solution.

  • Set Up Conditions: Aliquot the stock solution into several vials. Divide them into sets:

    • Set A (Control): Air atmosphere.

    • Set B (Inert): Purge vials with N₂ or Ar for 5 minutes before sealing.

    • Set C (Stabilized): Add BHT (e.g., to 0.05 mol%) to the vials, then purge with N₂ or Ar before sealing.

  • Time Zero (T=0) Analysis: Immediately take a sample from one vial of each set and analyze by HPLC/GC-MS to establish the initial purity and peak area ratio relative to the internal standard.

  • Incubation: Place the remaining sealed vials in a heating block or oven set to the desired test temperature (e.g., 80 °C, 100 °C, 120 °C).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), remove one vial from each set. Allow it to cool to room temperature.

  • Analysis: Analyze the sample by HPLC/GC-MS. Record the purity of the starting material and the peak areas of any new degradation products.

  • Data Interpretation: Plot the percentage of remaining starting material versus time for each condition. This will provide a clear visual representation of the degradation rate and the effectiveness of the stabilization methods.

Protocol 2: General Procedure for Acetal Protection of the Aldehyde Group

This protocol shields the reactive aldehyde during high-temperature steps.

Objective: To reversibly protect the aldehyde functionality as a 1,3-dioxolane acetal.

G cluster_0 Protection Workflow A Aldehyde B Ethylene Glycol, Cat. Acid (e.g., PTSA) Toluene, Dean-Stark C Acetal (Thermally Stable) A->C + D 1. High-Temp Reaction 2. Workup E Protected Product C->E Process F Aq. Acid (e.g., HCl) Acetone/THF G Deprotected Aldehyde (Final Product) E->G Deprotect

Caption: Workflow for acetal protection and deprotection.

Procedure (Protection):

  • Dissolve 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde (1.0 eq) in toluene.

  • Add ethylene glycol (1.2-1.5 eq) and a catalytic amount of p-toluenesulfonic acid (PTSA, ~0.01-0.05 eq).

  • Fit the flask with a Dean-Stark apparatus and a condenser.

  • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC-MS until all the starting aldehyde is consumed.

  • Cool the reaction, wash with saturated sodium bicarbonate solution to quench the acid, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acetal, which can be purified by column chromatography if necessary.

Procedure (Deprotection):

  • Dissolve the protected compound in a mixture of acetone (or THF) and water.

  • Add a catalytic amount of aqueous acid (e.g., 1M HCl).

  • Stir at room temperature, monitoring by TLC/GC-MS until deprotection is complete.

  • Neutralize the acid with a mild base (e.g., sodium bicarbonate).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry, and concentrate to obtain the final deprotected aldehyde.

References

  • Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. Organic & Biomolecular Chemistry.

  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.

  • Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology.

  • Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering.

  • The thermal decomposition of gaseous benzaldehyde. Proceedings of the Royal Society A.

  • Resonance structure of furan. Study.com.

  • Detoxification of aldehydes by histidine-containing dipeptides: from chemistry to clinical implications. Frontiers in Physiology.

  • Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. Energy & Fuels.

  • What is the order of stability of the resonance structures of furan? Chemistry Stack Exchange.

  • Thermal decomposition products of butyraldehyde. The Journal of Chemical Physics.

  • Hydrogen Peroxide Oxygenation of Furan-2-carbaldehyde via an Easy, Green Method. Journal of Agricultural and Food Chemistry.

  • Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. Molecules.

  • Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. Energy & Fuels.

  • Biodegradation of Furanic Aldehydes by a Bacterial Consortium. ResearchGate.

  • Utilization of Turmeric Leaf Phenolic Extracts as Natural Antioxidants in Emulsion Systems. Foods.

  • Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. International Journal of Molecular Sciences.

  • Oxidation of Aldehydes used as Food Aditives by Peroxinitrite: Organoleptic/Antoixidant Properties. Preprints.org.

  • 5-(Hydroxymethyl)furan-2-carbaldehyde. Acta Crystallographica Section E.

  • 5-(3-METHOXY-PHENYL)-FURAN-2-CARBALDEHYDE synthesis. ChemicalBook.

  • Thermal decomposition reactions of acetaldehyde and acetone on Si(100). UNL Digital Commons.

  • Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. ResearchGate.

  • Native furfural degradation pathways. ResearchGate.

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank.

  • Hydrogen Peroxide Oxygenation of Furan-2-carbaldehyde via an Easy, Green Method. PubMed.

  • Laboratory characterization of furanoids. EGUsphere.

  • Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine. Journal of Agricultural and Food Chemistry.

  • Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants. Journal of Medicinal and Chemical Sciences.

  • Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethylfuran, and maleic anhydride measured by PTR-ToF-MS. Atmospheric Measurement Techniques.

  • Synthesis and characterization of 5-(Substituted phenyl)-2-furfuraldehydes from substituted anilines. ResearchGate.

  • 5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates and process for synthesis thereof. Google Patents.

  • The Atmospheric Oxidation Mechanism of Furfural Initiated by Hydroxyl Radicals. ResearchGate.

  • 5-(Hydroxymethyl)furan-2-carbaldehyde. ResearchGate.

  • Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. Molecules.

  • Furfural. PubChem.

  • 5-((5-Methylfuran-2-yl)methyl)furan-2-carbaldehyde. PubChem.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the H-NMR and C-NMR Spectral Analysis of 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde

In the landscape of pharmaceutical research and materials science, the unambiguous structural elucidation of novel organic compounds is a cornerstone of progress. For researchers and professionals in drug development, a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and materials science, the unambiguous structural elucidation of novel organic compounds is a cornerstone of progress. For researchers and professionals in drug development, a precise understanding of a molecule's three-dimensional architecture is paramount for predicting its activity, metabolism, and potential interactions. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, providing unparalleled insight into the connectivity and chemical environment of atoms within a molecule.

This guide provides an in-depth analysis of the ¹H-NMR and ¹³C-NMR spectra of 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde, a molecule of interest for its potential applications stemming from its furan and substituted phenol moieties. We will dissect the predicted spectral data, drawing comparisons with its constituent fragments, furan-2-carbaldehyde and 3,5-dimethylphenol, to provide a comprehensive understanding of the spectral features. This guide is designed to be a practical resource, blending theoretical principles with actionable experimental protocols.

The Structural Significance of 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde

The target molecule, 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde, integrates a furan-2-carbaldehyde core with a 3,5-dimethylphenoxy substituent. The furan ring is a common motif in biologically active compounds, while the phenoxy group can modulate the electronic and steric properties of the molecule, influencing its reactivity and binding affinities. The aldehyde functionality provides a reactive handle for further synthetic transformations. Accurate spectral assignment is the first step in leveraging this molecule for further development.

Predicting the ¹H-NMR Spectrum: A Comparative Approach

To predict the ¹H-NMR spectrum of our target molecule, we will first examine the known spectra of its building blocks: furan-2-carbaldehyde and 3,5-dimethylphenol. By understanding the chemical shifts and coupling patterns in these simpler molecules, we can anticipate the changes that arise upon their combination.

Furan-2-carbaldehyde: The Furan Core

The ¹H-NMR spectrum of furan-2-carbaldehyde in CDCl₃ typically exhibits three signals for the furan ring protons and one for the aldehyde proton.[1]

  • H5: ~7.68 ppm (dt, J ≈ 1.6, 0.7 Hz)

  • H3: ~7.25 ppm (dt, J ≈ 3.6, 0.7 Hz)

  • H4: ~6.59 ppm (ddd, J ≈ 3.6, 1.7, 0.5 Hz)

  • Aldehyde CHO: ~9.64 ppm (s)

3,5-Dimethylphenol: The Phenoxy Moiety

The ¹H-NMR spectrum of 3,5-dimethylphenol in CDCl₃ shows signals for the aromatic protons, the hydroxyl proton, and the two methyl groups.[2][3]

  • Aromatic H2/H6: ~6.55 ppm (s)

  • Aromatic H4: ~6.45 ppm (s)

  • OH: ~5.71 ppm (s, broad)

  • Methyl CH₃: ~2.22 ppm (s)

Predicted ¹H-NMR Spectrum of 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde

The introduction of the electron-donating 3,5-dimethylphenoxy group at the C5 position of the furan ring will induce significant changes in the chemical shifts of the furan protons. The ether linkage will cause a general upfield shift (increased shielding) of the furan protons compared to furan-2-carbaldehyde.

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Rationale for Shift
Aldehyde (CHO)9.5 - 9.7sRelatively unaffected by the phenoxy group.
Furan H37.1 - 7.3dDeshielded by the adjacent aldehyde group.
Furan H46.4 - 6.6dShielded by the ether oxygen at C5.
Phenoxy H2'/H6'6.6 - 6.8sSlightly deshielded due to the ether linkage.
Phenoxy H4'6.5 - 6.7sRelatively unaffected.
Methyl (CH₃)2.2 - 2.4sMinor change from 3,5-dimethylphenol.

Predicting the ¹³C-NMR Spectrum: A Deeper Look

Similar to the proton spectrum, we can predict the ¹³C-NMR spectrum by considering the spectra of the constituent parts and the electronic effects of the substituents.

Furan-2-carbaldehyde: The Furan Core

The ¹³C-NMR spectrum of furan-2-carbaldehyde in CDCl₃ shows five distinct signals.[1]

  • C=O: ~177.9 ppm

  • C2: ~152.9 ppm

  • C5: ~148.1 ppm

  • C3: ~121.1 ppm

  • C4: ~112.6 ppm

3,5-Dimethylphenol: The Phenoxy Moiety

The ¹³C-NMR spectrum of 3,5-dimethylphenol in CDCl₃ provides the following approximate shifts.[2][4]

  • C1 (C-OH): ~155.15 ppm

  • C3/C5 (C-CH₃): ~139.58 ppm

  • C4: ~122.74 ppm

  • C2/C6: ~113.33 ppm

  • CH₃: ~21.16 ppm

Predicted ¹³C-NMR Spectrum of 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde

The ether linkage will significantly impact the chemical shifts of the furan and phenoxy carbons directly attached to it.

Carbon Assignment Predicted δ (ppm) Rationale for Shift
Aldehyde (C=O)175 - 178Minor change from furan-2-carbaldehyde.
Furan C2152 - 155Attached to the electron-withdrawing aldehyde group.
Furan C5158 - 162Significantly deshielded by the directly attached ether oxygen.
Furan C3122 - 125Deshielded by the adjacent aldehyde group.
Furan C4110 - 113Relatively unchanged.
Phenoxy C1' (C-O)154 - 157Attached to the ether oxygen.
Phenoxy C3'/C5' (C-CH₃)139 - 142Minor change from 3,5-dimethylphenol.
Phenoxy C4'123 - 126Minor change.
Phenoxy C2'/C6'114 - 117Minor change.
Methyl (CH₃)20 - 22Minor change.

Experimental Protocol for NMR Spectral Acquisition

To obtain high-quality NMR spectra for structural confirmation, the following experimental protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde.
  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H-NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.
  • Experiment: Standard one-pulse proton experiment.
  • Parameters:
  • Spectral Width: -2 to 12 ppm.
  • Acquisition Time: ~3-4 seconds.
  • Relaxation Delay: 2 seconds.
  • Number of Scans: 16-32 (adjust for desired signal-to-noise ratio).
  • Temperature: 298 K.

3. ¹³C-NMR Spectroscopy:

  • Instrument: A 100 MHz or higher field NMR spectrometer.
  • Experiment: Proton-decoupled carbon experiment (e.g., zgpg30).
  • Parameters:
  • Spectral Width: 0 to 200 ppm.
  • Acquisition Time: ~1-2 seconds.
  • Relaxation Delay: 2 seconds.
  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
  • Temperature: 298 K.

4. 2D NMR Spectroscopy (for unambiguous assignment):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks within the furan and phenoxy rings.
  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the furan and phenoxy fragments.

Visualizing the Molecular Structure and Key NMR Correlations

To aid in the interpretation of the NMR data, the following diagrams illustrate the molecular structure and the expected key HMBC correlations.

cluster_mol 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde O1 O C2 C2 O1->C2 C3 C3 C2->C3 C_CHO C C2->C_CHO C4 C4 C3->C4 C5 C5 C4->C5 C5->O1 O_ether O C5->O_ether O_CHO O C_CHO->O_CHO H_CHO H C_CHO->H_CHO C1_prime C1' O_ether->C1_prime C2_prime C2' C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime C_Me1 C C3_prime->C_Me1 C5_prime C5' C4_prime->C5_prime C6_prime C6' C5_prime->C6_prime C_Me2 C C5_prime->C_Me2 C6_prime->C1_prime

Caption: Molecular structure of 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde.

H3 Furan H3 C2 Furan C2 H3->C2 C4 Furan C4 H3->C4 C5 Furan C5 H3->C5 C_CHO Aldehyde C H3->C_CHO H4 Furan H4 H4->C2 C3 Furan C3 H4->C3 H4->C5 H_CHO Aldehyde H H_CHO->C2 H_CHO->C3 H2_prime Phenoxy H2'/H6' H2_prime->C5 C1_prime Phenoxy C1' H2_prime->C1_prime C3_prime Phenoxy C3'/C5' H2_prime->C3_prime C4_prime Phenoxy C4' H2_prime->C4_prime C6_prime C6_prime H2_prime->C6_prime H4_prime Phenoxy H4' C2_prime Phenoxy C2'/C6' H4_prime->C2_prime H4_prime->C3_prime H4_prime->C6_prime C5_prime C5_prime H4_prime->C5_prime H_Me Methyl H's H_Me->C2_prime H_Me->C3_prime H_Me->C4_prime H_Me->C5_prime C_Me Methyl C's

Caption: Predicted key HMBC correlations for structural assignment.

Conclusion

The comprehensive analysis of ¹H and ¹³C-NMR spectra, guided by a comparative approach with known fragments, provides a robust framework for the structural elucidation of 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde. The predicted chemical shifts and coupling patterns, in conjunction with 2D NMR experiments, will enable researchers to confidently assign all proton and carbon signals. This detailed spectral characterization is an indispensable step in the journey of developing novel molecules for pharmaceutical and material science applications, ensuring a solid foundation for all subsequent research and development activities.

References

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. Available from: [Link]

  • 3,5-Dimethylphenol. PubChem. Available from: [Link]

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Comparative

Deconstructing the Vibrational Fingerprint: A Guide to the IR Spectroscopy of 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde

For Immediate Release [CITY, STATE] – In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel organic compounds is paramount. For researchers and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[CITY, STATE] – In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel organic compounds is paramount. For researchers and drug development professionals, infrared (IR) spectroscopy remains a cornerstone technique for functional group identification. This guide provides an in-depth analysis of the characteristic IR spectroscopic peaks for 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde, a molecule integrating an aldehyde, a furan ring, and a substituted phenoxy group. By dissecting the vibrational modes of its constituent parts, we can assemble a predictive spectrum and offer a comparative framework for experimental verification.

Understanding the Molecular Architecture

To anticipate the IR spectrum of 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde, we must first consider its distinct functional components: the furan-2-carbaldehyde moiety and the 3,5-dimethylphenoxy group, linked by an ether bond. Each of these contributes a unique set of vibrational frequencies that, when combined, create the molecule's characteristic spectral fingerprint.

G cluster_0 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde cluster_1 Functional Groups Molecule C₁₃H₁₂O₃ Aldehyde Aldehyde Molecule->Aldehyde Furan Ring Furan Ring Molecule->Furan Ring Aryl Ether Aryl Ether Molecule->Aryl Ether Dimethylphenyl Group Dimethylphenyl Group Molecule->Dimethylphenyl Group

Figure 1: Key functional groups within 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde that contribute to its IR spectrum.

Predicted IR Absorption Profile and Comparative Analysis

The Carbonyl Stretch (C=O) of the Aldehyde

The most prominent and diagnostically significant peak in the IR spectrum will be the carbonyl stretch of the furan-2-carbaldehyde group. For aromatic aldehydes, this strong absorption typically appears in the range of 1710-1685 cm⁻¹[1]. The conjugation of the carbonyl group with the furan ring is expected to lower the frequency compared to a saturated aliphatic aldehyde (which appears at 1730-1720 cm⁻¹)[1]. In a study of furan-2-carbaldehyde itself, this peak was observed between 1687 and 1668 cm⁻¹[2].

Another key feature of aldehydes is the C-H stretching of the aldehyde proton (O=C-H). This typically manifests as one or two moderate intensity bands between 2830-2695 cm⁻¹, with a characteristic peak often appearing around 2720 cm⁻¹[1][3]. For furan-2-carbaldehyde, these bands have been noted between 2847 and 2715 cm⁻¹[2].

The Aryl Ether Linkage (C-O-C)

The connection between the furan ring and the dimethylphenyl group is an aryl ether linkage. Aryl alkyl ethers characteristically display two strong C-O stretching bands[4][5]. One is an asymmetric stretch typically found between 1275 and 1200 cm⁻¹, and the other is a symmetric stretch appearing between 1050 and 1010 cm⁻¹[6][7]. For anisole (methyl phenyl ether), these bands are observed at approximately 1250 cm⁻¹ and 1040 cm⁻¹[5][8]. We can confidently predict the presence of these two strong absorptions in the spectrum of our target molecule.

Vibrations of the Furan and Phenyl Rings

Both the furan and the 3,5-dimethylphenyl rings will contribute to a complex series of peaks in the fingerprint region (below 1600 cm⁻¹) as well as C-H stretching vibrations.

  • Aromatic C-H Stretching: Expect to see sharp, medium-intensity peaks above 3000 cm⁻¹, characteristic of C-H bonds on sp²-hybridized carbons of both the furan and phenyl rings[9].

  • Aliphatic C-H Stretching: The two methyl groups on the phenyl ring will produce C-H stretching vibrations in the 3000-2850 cm⁻¹ region[9].

  • Ring C=C Stretching: Both aromatic rings will exhibit C=C in-ring stretching vibrations, which typically appear in the 1600-1450 cm⁻¹ range[9]. For furan-2-carbaldehyde, bands have been assigned at 1472/1463 cm⁻¹[2].

  • C-H Bending: Out-of-plane (oop) C-H bending vibrations for the substituted benzene ring will appear in the 900-675 cm⁻¹ region and are diagnostic of the substitution pattern[9].

Tabulated Summary of Predicted Characteristic Peaks

The following table summarizes the expected key IR absorption peaks for 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde, with comparisons to related compounds.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes and Comparative Data
Aldehyde C-H Stretch2830-2720MediumCharacteristic Fermi resonance doublet. Observed in furan-2-carbaldehyde between 2847-2715 cm⁻¹[2].
Aromatic C-H Stretch> 3000MediumFrom both furan and phenyl rings.
Aliphatic C-H Stretch3000-2850MediumFrom the two methyl groups on the phenyl ring.
Aldehyde C=O Stretch1700-1670StrongConjugation with the furan ring lowers the frequency. Observed in furan-2-carbaldehyde at 1687-1668 cm⁻¹[2].
Aromatic C=C Stretch1600-1450Medium-StrongMultiple bands from both rings.
Asymmetric C-O-C Stretch1275-1220StrongCharacteristic of aryl ethers[6][7]. Anisole shows a peak around 1250 cm⁻¹[5][8].
Symmetric C-O-C Stretch1050-1020StrongCharacteristic of aryl ethers[4][7]. Anisole shows a peak around 1040 cm⁻¹[5].
C-H Out-of-Plane Bending900-675StrongDependent on the substitution pattern of the aromatic rings.

Experimental Protocol: Acquiring the IR Spectrum

To experimentally validate these predictions, the following protocol for Attenuated Total Reflectance (ATR) FTIR spectroscopy is recommended.

  • Sample Preparation: A small amount of solid 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrument Setup:

    • The FTIR spectrometer should be purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

    • A background spectrum of the clean, empty ATR crystal should be collected.

  • Sample Analysis:

    • Apply pressure to ensure good contact between the sample and the ATR crystal.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

G Start Start Sample_Prep Place Sample on ATR Crystal Start->Sample_Prep Step 1 Instrument_Setup Purge Spectrometer & Collect Background Sample_Prep->Instrument_Setup Step 2 Sample_Analysis Apply Pressure & Collect Sample Spectrum Instrument_Setup->Sample_Analysis Step 3 Data_Processing Process and Display Spectrum Sample_Analysis->Data_Processing Step 4 End End Data_Processing->End

Figure 2: Workflow for acquiring an ATR-FTIR spectrum.

Conclusion

The IR spectrum of 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde is predicted to be rich in information, with strong, characteristic peaks for the conjugated aldehyde and the aryl ether linkage. By understanding the expected positions and relative intensities of these key vibrational modes, researchers can confidently identify this molecule and distinguish it from structurally similar compounds. This guide provides a robust framework for both the prediction and the experimental verification of the IR spectrum of this complex molecule, underscoring the enduring power of vibrational spectroscopy in modern chemical analysis.

References

  • Fiveable. (n.d.). Spectroscopy of Ethers. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Ether Infrared spectra. Retrieved from [Link]

  • Zähner, M., et al. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2021(2), M1215. [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Germán, V. (n.d.). IR spectrum: Ethers. Retrieved from [Link]

  • Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 3,5-Dimethylphenol - Optional[FTIR] - Spectrum. SpectraBase. Retrieved from [Link]

  • Gangadharan, R., et al. (2018). IR spectrum of furan-2-aldehyde-N-phenylthiosemicarbazone. ResearchGate. Retrieved from [Link]

  • LibreTexts. (2020). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • PubChem. (n.d.). Furfural. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Comprehensive ATR-FTIR spectra of furfural (2) and furfural-d (1). Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 3,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]

  • Iliescu, T., et al. (2002). Vibrational spectroscopic investigations of 5-(4-fluor-phenyl)-furan-2 carbaldehyde. Vibrational Spectroscopy, 29(1-2), 251-255. [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 3,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 3,5-Dimethylphenol (FDB007241). Retrieved from [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Ir lecture part 2. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Furancarboxaldehyde, 5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). A vibrational spectroscopic study on furan and its hydrated derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylfurfural. National Institutes of Health. Retrieved from [Link]

  • Al-Juboori, A. M. J. (2019). Synthesis of Some Heterocyclic Compounds Derived from Furfural Using Ultrasonic Waves. International Journal of Research in Pharmacy and Chemistry, 9(4), 585-594. [Link]

  • University of Dayton. (n.d.). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 5-Methyl-2-furancarboxaldehyde (FDB010991). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 5-Ethyl-2-furaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 5-((5-Methylfuran-2-yl)methyl)furan-2-carbaldehyde. National Institutes of Health. Retrieved from [Link]

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Validation

A Comparative Guide to the Structural Confirmation of 3,5-Dimethylphenoxy Group Attachment on a Furan Ring

This guide provides a comprehensive comparison of analytical techniques for the unambiguous structural determination of 3,5-dimethylphenoxy-substituted furans. Addressed to researchers in synthetic chemistry and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical techniques for the unambiguous structural determination of 3,5-dimethylphenoxy-substituted furans. Addressed to researchers in synthetic chemistry and drug development, this document moves beyond simple protocol listing to explain the causality behind experimental choices, ensuring a self-validating analytical workflow. We will explore how a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides definitive proof of structure, resolving the critical issue of isomeric ambiguity.

The Analytical Challenge: Positional Isomerism in Furan Substitution

The furan ring presents two primary sites for electrophilic or nucleophilic substitution: the C2 (α) and C3 (β) positions. While reaction conditions may favor one isomer, definitive confirmation of the substituent's location is paramount for establishing structure-activity relationships and ensuring compound integrity. Attaching the 3,5-dimethylphenoxy group via an ether linkage can result in either 2-(3,5-dimethylphenoxy)furan or 3-(3,5-dimethylphenoxy)furan. These isomers will possess identical mass and similar physical properties, rendering simple characterization methods insufficient. This guide details the robust analytical strategy required to distinguish between them.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for this task, as it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. A multi-dimensional approach is essential for irrefutable proof of the ether linkage position.

Expertise in Action: Why a Multi-pronged NMR Approach?

While ¹H NMR provides an initial glimpse, its data can be ambiguous due to overlapping signals and complex coupling patterns. ¹³C NMR offers a direct view of the carbon skeleton but lacks connectivity information. It is the correlation experiments (COSY, HSQC, and particularly HMBC) that bridge this gap, creating a complete and validated map of the molecular structure. This layered approach ensures that each piece of data cross-validates the others, adhering to the principle of a self-validating system.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).[1][2]

  • Data Acquisition: Collect spectra on a 400 MHz or higher spectrometer.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.[3]

    • Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment to establish proton-proton couplings.[4][5]

    • Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment to identify one-bond proton-carbon correlations.[4][5][6][7][8]

    • Acquire a 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment, optimized for long-range couplings (typically 8 Hz), to identify 2- and 3-bond correlations. This is the key experiment for confirming the linkage.[4][5][7][9]

Data Interpretation: Distinguishing Isomers

The true power of NMR lies in comparing the expected spectral patterns for the two possible isomers.

¹H and ¹³C NMR Data Comparison

The chemical shifts and coupling patterns of the furan ring protons are highly sensitive to the substituent's position.

Signal 2-(3,5-dimethylphenoxy)furan (Expected) 3-(3,5-dimethylphenoxy)furan (Expected) Rationale
Furan Protons (¹H) Three distinct signals: H5 (~7.4 ppm, dd), H3 (~6.4 ppm, dd), H4 (~6.3 ppm, t).Three distinct signals: H2 (~7.5 ppm, t), H5 (~7.3 ppm, dd), H4 (~6.5 ppm, dd).The oxygen of the phenoxy group is electron-donating, influencing the shielding of adjacent protons. Coupling patterns (J-coupling) will differ significantly.[10]
Furan Carbons (¹³C) C2 (point of attachment) will be highly deshielded (~158-162 ppm). Other carbons: C5 (~143 ppm), C3 (~112 ppm), C4 (~108 ppm).C3 (point of attachment) will be highly deshielded (~155-159 ppm). Other carbons: C2 (~140 ppm), C5 (~142 ppm), C4 (~105 ppm).The carbon directly bonded to the ether oxygen experiences a strong downfield shift.[11][12][13]
Phenoxy Protons (¹H) Two signals: Aromatic H's (~6.7 ppm, s), Methyl H's (~2.3 ppm, s).Two signals: Aromatic H's (~6.7 ppm, s), Methyl H's (~2.3 ppm, s).The phenoxy group signals will be largely unaffected by the furan attachment point.
Phenoxy Carbons (¹³C) Signals for C1' (~157 ppm), C3'/C5' (~140 ppm), C2'/C6' (~115 ppm), C4' (~123 ppm), and Methyl C's (~21 ppm).Signals for C1' (~157 ppm), C3'/C5' (~140 ppm), C2'/C6' (~115 ppm), C4' (~123 ppm), and Methyl C's (~21 ppm).The phenoxy group signals will be nearly identical in both isomers.

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

2D NMR: The Definitive Proof

While 1D NMR provides strong evidence, 2D HMBC provides irrefutable confirmation by showing correlations through the ether oxygen bond.

// HMBC Correlations for 2-substituted isomer Furan_H3 -> Furan_C2 [label="³J", style=dashed, color="#EA4335"]; Phenoxy_H2_H6 -> Furan_C2 [label="³J (Key)", style=dashed, color="#EA4335", penwidth=2.5, fontcolor="#EA4335"];

// HMBC Correlations for 3-substituted isomer (for comparison logic) // Furan_H2 -> Phenoxy_C1 [label="³J", style=dotted, color="#34A853"]; // Furan_H4 -> Phenoxy_C1 [label="³J", style=dotted, color="#34A853"];

// Structural Bonds Furan_C2 -- Ether_O [penwidth=2.0, color="#202124"]; Ether_O -- Phenoxy_C1 [penwidth=2.0, color="#202124"];

// Invisible nodes for layout {rank=same; Furan_C2; Ether_O; Phenoxy_C1;}

caption [label="Key HMBC correlation for 2-substituted furan.", shape=plaintext, fontcolor="#5F6368"]; } enddot Caption: Key ³J HMBC correlation confirming 2-substitution.

  • For 2-(3,5-dimethylphenoxy)furan: The most critical correlation will be a 3-bond coupling (³J) from the phenoxy protons at the C2' and C6' positions to the furan carbon at the C2 position. This correlation crosses the ether linkage and is only possible if the phenoxy group is attached at C2. Additionally, the furan H3 proton will show a correlation to the C2 carbon.

  • For 3-(3,5-dimethylphenoxy)furan: One would instead observe 3-bond correlations from the furan protons at H2 and H4 to the phenoxy carbon at C1'. The absence of the H2'/H6' to C2 correlation would rule out the 2-substituted isomer.

Key HMBC Correlations 2-Substituted Isomer 3-Substituted Isomer
H (Phenoxy) → C (Furan) H2'/H6' → C2Absent
H (Furan) → C (Phenoxy) AbsentH2 → C1' and H4 → C1'

This clear distinction in long-range correlations provides the definitive, self-validating evidence required for structural assignment.

Mass Spectrometry (MS): Confirming Composition and Fragmentation

Mass spectrometry serves two primary functions: confirming the molecular formula through accurate mass measurement and providing structural clues through analysis of fragmentation patterns.

Experimental Protocol: MS Analysis
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • High-Resolution MS (HRMS): Acquire a high-resolution mass spectrum to determine the accurate mass of the molecular ion ([M]⁺˙ or [M+H]⁺). This allows for the calculation of the elemental formula, confirming that the product has the expected composition (C₁₃H₁₄O₂).

  • Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. This reveals the characteristic breakdown pathways of the molecule.[14]

Data Interpretation: Characteristic Fragments

The ether linkage is often a point of cleavage under MS conditions. The resulting fragments are diagnostic of the core structures.

Ion (m/z) Proposed Structure Significance
190.0994 [C₁₃H₁₄O₂]⁺˙Molecular Ion (Calculated exact mass). Confirms elemental composition.
121.0653 [C₈H₉O]⁺3,5-dimethylphenoxy cation. Confirms the presence of the phenoxy moiety.
68.0262 [C₄H₄O]⁺˙Furan radical cation. Confirms the presence of the furan moiety.[15]

While both isomers will produce these fragments, the relative intensities might differ slightly. However, the primary role of MS in this context is the confirmation of the molecular formula and the presence of the two key structural units.

Infrared (IR) Spectroscopy: Functional Group Verification

IR spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups, providing corroborating evidence for the overall structure.

Experimental Protocol: IR Analysis
  • Sample Preparation: Analyze the sample as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

  • Data Acquisition: Record the spectrum, typically over a range of 4000-500 cm⁻¹.

Data Interpretation: Key Vibrational Frequencies

The most informative region for this molecule is the "fingerprint region," which contains the C-O ether stretching vibrations.

Analytical_Workflow Start Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Start->NMR MS Mass Spectrometry (HRMS, MS/MS) Start->MS IR IR Spectroscopy Start->IR Structure Definitive Structure (Isomer Confirmed) NMR->Structure Connectivity & Position MS->Structure Formula & Fragments IR->Structure Functional Groups

Wavenumber (cm⁻¹) Vibration Significance
3100-3000 Aromatic C-H StretchPresence of aromatic rings (furan and benzene).[16]
2950-2850 Aliphatic C-H StretchPresence of methyl groups.[16]
~1600, ~1470 Aromatic C=C StretchAromatic ring skeletal vibrations.
1300-1200 Asymmetric C-O-C Stretch (Aryl)This strong band is characteristic of the aryl-O bond in an ether.[17][18]
~1050 Symmetric C-O-C StretchThis band is also characteristic of the ether linkage. The presence of two distinct C-O stretches is typical for mixed aryl-alkyl (or aryl-heteroaryl) ethers.[17][18]
910-650 Aromatic C-H Out-of-Plane BendThe pattern in this region can give clues about the substitution pattern on both rings.[19]

The presence of strong, characteristic C-O-C stretching bands confirms the ether functionality, supporting the data from NMR and MS.

Conclusion

The structural confirmation of the 3,5-dimethylphenoxy group's attachment to a furan ring requires a multi-technique approach grounded in sound analytical principles. While IR and MS provide essential verification of functional groups and molecular formula, they are insufficient to resolve positional isomerism. Unambiguous determination relies on a comprehensive suite of NMR experiments. Specifically, the ¹H-¹³C HMBC experiment provides the definitive, cross-validated evidence by revealing long-range correlations through the ether bond, allowing for the unequivocal assignment of the substituent to either the C2 or C3 position of the furan ring. This integrated workflow exemplifies a robust, self-validating strategy essential for modern chemical research.

References

  • Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. (n.d.). Journal of Agricultural and Food Chemistry.
  • The mass spectrum of the cations of furan obtained at an electron energy of 100 eV. (n.d.).
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  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics.
  • On the fragmentation of furan molecule and its dependence on the laser wavelength. (n.d.).
  • Ionization and fragmentation of furan molecules by electron collisions. (2025).
  • Furan(110-00-9) 13C NMR spectrum. (n.d.). ChemicalBook.
  • The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. (n.d.). Journal of the American Chemical Society.
  • Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. (2018). International Journal of Pharmaceutical Sciences Review and Research.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP.
  • THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. (n.d.). Canadian Science Publishing.
  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (n.d.). MDPI.
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Elsevier.
  • Determination of aromaticity indices of thiophene and furan by nuclear magnetic resonance spectroscopic analysis of their phenyl esters. (2025).
  • The C-O Bond III: Ethers By a Knockout. (2017). Spectroscopy Online.
  • Applying 2D NMR methods to the structural elucidation of complex n
  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry.
  • Spectroscopy of Ethers. (2024). Chemistry LibreTexts.
  • SUPPLEMENTARY DATA. (n.d.). The Royal Society of Chemistry.
  • FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. (2012). The Journal of Physical Chemistry C.
  • Structural Analysis of Lignin-Based Furan Resin. (2022). Polymers.
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  • FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. (2023). MDPI.
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  • FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Applic
  • Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. (n.d.). Gaziosmanpasa University.
  • Green and intrinsically safe pathways for the catalytic synthesis of diisocyanates containing the furan ring from 5-hydroxymethylfurfural. (n.d.). RSC Publishing.
  • 3-methyl-2(5h)-furanone. (n.d.). Organic Syntheses Procedure.
  • Furan synthesis. (n.d.). Organic Chemistry Portal.
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  • Furan - Synthesis, Chemical Reactions & Use. (2020). YouTube.
  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE)
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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde. As a specialized chemical, its disposal requires a thorough understanding of its potentia...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde. As a specialized chemical, its disposal requires a thorough understanding of its potential hazards, derived from its core chemical structure. This document is designed for researchers, scientists, and drug development professionals to ensure that disposal is conducted safely, in compliance with regulatory standards, and with a commitment to environmental stewardship. The procedures outlined herein are grounded in established safety protocols for hazardous chemical waste management.

Hazard Profile Analysis: An Evidence-Based Assessment

  • Furan-2-carbaldehyde Moiety: This group is structurally related to furfural. Furfural is classified as a flammable liquid that is toxic if swallowed, fatal if inhaled at high concentrations, causes serious skin and eye irritation, and is a suspected carcinogen.[1][2][3][4][5] Therefore, 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde must be handled with the assumption that it carries similar toxicological risks.

  • Aromatic Ether Moiety: The phenoxy group classifies this compound as an aromatic ether. A primary concern with many ethers is their potential to form explosive peroxides upon prolonged storage, especially when exposed to air and light.[6] While the tendency for this specific structure to form peroxides is not documented, it is a critical potential hazard that must be considered.

  • Reactivity: Like many aldehydes and ethers, this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[3][5][7] Contact with these materials could lead to vigorous or violent reactions.

Based on this analysis, 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde must be managed as a hazardous waste .

Inferred Hazard Characteristic Basis and Recommended Precautions
Toxicity Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be toxic. Avoid ingestion, skin contact, and inhalation of dust or vapors.[1][4]
Carcinogenicity: Suspected carcinogen based on the furfural substructure.[3][4] Minimize exposure.
Irritation Skin and Eye Irritant: Assumed to cause serious skin and eye irritation.[8] Always wear appropriate PPE.
Reactivity Peroxide Formation: Potential for explosive peroxide formation upon storage.[6] Do not store for extended periods. If crystals are observed around the cap or in the container, do not move it and contact your institution's safety office immediately.[6]
Incompatibilities: Incompatible with strong acids, strong bases, and oxidizing agents.[3][7]
Flammability Combustible: While not definitively classified, related compounds are combustible liquids.[5][7] Keep away from heat and open flames.

The Core Principle: Hazardous Waste Determination

The foundational step in any chemical disposal procedure is the formal determination of its waste category. Given the inferred hazards of toxicity, irritation, and potential reactivity, 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde unequivocally meets the definition of hazardous waste under regulations set by the Environmental Protection Agency (EPA).[9][10]

This means:

  • DO NOT dispose of this chemical down the drain.[11][12] This is a violation of environmental regulations and can contaminate water systems.[9]

  • DO NOT dispose of this chemical or its empty containers in the regular trash.[11][12]

  • DO manage all waste streams containing this chemical (pure compound, solutions, contaminated labware) as hazardous waste.

Step-by-Step Disposal Protocol

Follow this protocol to ensure safe and compliant disposal. The entire process should occur within a designated Satellite Accumulation Area (SAA), which is typically a laboratory fume hood.[10][13][14][15]

Step 1: Assemble Personal Protective Equipment (PPE)

Before handling the chemical or its waste, you must wear appropriate PPE to prevent exposure.

  • Hand Protection: Chemically resistant gloves (nitrile is a common choice, but consult a glove compatibility chart for specific solvents if in solution).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[8]

  • Body Protection: A standard laboratory coat.

Step 2: Prepare the Hazardous Waste Container

The integrity of the waste container is critical for preventing leaks and ensuring safety.

  • Select a Compatible Container: Use a clean, sealable container made of a material chemically compatible with the waste. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable.[10][14] The container must be free of damage.[9]

  • Ensure a Secure Closure: The container must have a tight-fitting, screw-on cap to prevent leaks and the escape of vapors.[9][10][12] An open waste container is a serious regulatory violation.[12]

  • Use Secondary Containment: Place the primary waste container inside a larger, chemically resistant tub or bin. This secondary containment will capture any potential leaks or spills.[11][15]

Step 3: Label the Waste Container

Proper labeling is a strict regulatory requirement and is essential for safe handling by all personnel.[16]

  • Affix a Hazardous Waste Tag: Use the official hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[12][17]

  • Complete All Fields: Fill out the tag completely and legibly.[17]

    • Write the words "Hazardous Waste" .[13]

    • List all chemical constituents by their full name, including solvents. For mixtures, provide the percentage of each component.[10][15]

    • Clearly indicate the associated hazards (e.g., "Toxic," "Irritant," "Potential Peroxide-Former").

    • Note the accumulation start date (the date the first drop of waste is added to the container).

Step 4: Waste Transfer and Segregation
  • Transfer Waste Carefully: When adding waste to the container, do so in a fume hood to minimize inhalation exposure. If using a funnel, remove it immediately after use and securely close the container.[12]

  • Do Not Overfill: Leave at least 10% of headspace at the top of the container to allow for vapor expansion.[10]

  • Segregate Incompatibles: Store the waste container away from incompatible materials, particularly strong acids, bases, and oxidizing agents, to prevent accidental reactions.[10][11][12]

Step 5: Storage and Final Disposal
  • Store in an SAA: Keep the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the lab where the waste is generated.[13][14][17]

  • Arrange for Pickup: Once the container is full or has been in accumulation for the maximum time allowed by your institution (often 6-12 months), contact your EHS office to schedule a waste pickup.[14][18] They will transport the waste to a licensed treatment, storage, and disposal facility (TSDF).

Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde.

G Disposal Workflow for 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde A Waste Generated B Perform Hazard Assessment (Toxic, Irritant, Peroxide-Former) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Select Compatible Container (Glass or HDPE, Screw Cap) C->D E Label Container with 'Hazardous Waste' Tag D->E F Transfer Waste to Container (In Fume Hood, Leave Headspace) E->F G Securely Close Container (No Funnels Left in Opening) F->G H Store in Designated SAA (Segregated, Secondary Containment) G->H I Contact EHS for Pickup (When Full or Time Limit Reached) H->I J Waste Removed by Licensed Professionals I->J

Caption: Disposal Decision and Action Flowchart.

Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is vital.

  • Spill: For a small spill, absorb the material with a non-reactive absorbent (e.g., vermiculite, sand). Collect the contaminated absorbent in a sealable container, label it as hazardous waste, and dispose of it according to the protocol above. For large spills, evacuate the area and contact your institution's emergency response team.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][7]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[7]

By adhering to this comprehensive guide, you ensure that the disposal of 5-(3,5-Dimethylphenoxy)furan-2-carbaldehyde is handled with the highest standards of safety, scientific integrity, and regulatory compliance, protecting yourself, your colleagues, and the environment.

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